molecular formula C10H15NO B1609204 3-(2-Methylpropoxy)aniline CAS No. 37532-43-7

3-(2-Methylpropoxy)aniline

Cat. No.: B1609204
CAS No.: 37532-43-7
M. Wt: 165.23 g/mol
InChI Key: XWYOPVIODQBPPI-UHFFFAOYSA-N
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Description

Product Information 3-(2-Methylpropoxy)aniline is an organic compound with the molecular formula C10H15NO and a molecular weight of 149.23 g/mol . Its canonical SMILES representation is CC(C)COC1=CC=CC(=C1)N . The compound's InChIKey is XWYOPMRZESLPSM-UHFFFAOYSA-N, which serves as a unique structural identifier . This compound features an aniline group, a common moiety in many chemical syntheses, linked to a 2-methylpropoxy (isobutoxy) chain. Specific research applications, mechanisms of action, and detailed physicochemical properties for 3-(2-Methylpropoxy)aniline are not well-documented in the current literature . As such, its primary research value may be explored in areas such as organic chemical synthesis, where it could act as a building block for more complex molecules, or in material science research. Disclaimer: This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYOPVIODQBPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424557
Record name 3-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37532-43-7
Record name 3-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Methylpropoxy)aniline (CAS No. 37532-43-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-(2-Methylpropoxy)aniline, a versatile aromatic amine with significant potential in synthetic chemistry and drug discovery. By delving into its chemical properties, synthesis, and potential applications, this document serves as a crucial resource for professionals engaged in cutting-edge research and development.

Introduction: The Strategic Importance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry. Their inherent biological activity and synthetic tractability make them privileged structures in the design of novel therapeutic agents. The strategic substitution on the aniline ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity, which are critical determinants of a drug candidate's success.[1] 3-(2-Methylpropoxy)aniline, with its isobutoxy substituent at the meta position, presents a unique combination of steric and electronic features that can be exploited in the design of selective and potent bioactive molecules. The isobutoxy group can influence the molecule's conformation and interaction with biological targets, potentially offering advantages over more common alkoxy substituents.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research and development. The properties of 3-(2-Methylpropoxy)aniline are summarized in the table below.

PropertyValueSource
CAS Number 37532-43-7PubChem
Molecular Formula C₁₀H₁₅NOPubChem
Molecular Weight 165.23 g/mol PubChem
IUPAC Name 3-(2-methylpropoxy)anilinePubChem
Synonyms 3-Isobutoxyaniline, 3-IsobutoxyphenylaminePubChem
Appearance Expected to be a liquid at room temperatureInferred
Boiling Point Not available
Melting Point Not available
Solubility Expected to be slightly soluble in water, soluble in organic solventsInferred from aniline properties[2]

Synthesis of 3-(2-Methylpropoxy)aniline: A Plausible and Efficient Route

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed two-step synthesis involves the deprotonation of the phenolic hydroxyl group of 3-aminophenol to form a phenoxide, followed by nucleophilic substitution with an isobutyl halide.

Diagram of the Proposed Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) A 3-Aminophenol C Sodium 3-aminophenoxide (Intermediate) A->C Reaction in a suitable solvent (e.g., Ethanol, DMF) B Sodium Hydroxide (NaOH) or other suitable base B->C Base E 3-(2-Methylpropoxy)aniline (Final Product) C->E Nucleophilic Attack D Isobutyl Bromide (or other isobutyl halide) D->E Alkylating Agent

Caption: Proposed Williamson ether synthesis of 3-(2-Methylpropoxy)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard Williamson ether synthesis conditions and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 3-Aminophenol

  • Sodium Hydroxide (or another suitable base like potassium carbonate)

  • Isobutyl bromide

  • Ethanol (or another suitable solvent like Dimethylformamide)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Deprotonation of 3-Aminophenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol in a suitable solvent like ethanol.

    • Add an equimolar amount of a strong base, such as sodium hydroxide, to the solution.

    • Stir the mixture at room temperature for a designated period to ensure the complete formation of the sodium 3-aminophenoxide intermediate. The choice of solvent and base is critical; a polar aprotic solvent like DMF might be preferred to accelerate the subsequent SN2 reaction.[5]

  • Alkylation with Isobutyl Bromide:

    • To the solution containing the sodium 3-aminophenoxide, add a slight excess (e.g., 1.1 equivalents) of isobutyl bromide dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is expected to proceed via an SN2 mechanism.[3]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like diethyl ether.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 3-(2-Methylpropoxy)aniline by vacuum distillation or column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group.

  • Choice of Alkylating Agent: A primary alkyl halide like isobutyl bromide is chosen to favor the SN2 reaction and minimize the competing E2 elimination pathway.[3]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents can accelerate SN2 reactions.[5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isobutoxy group protons, and the amine protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons6.5 - 7.2Multiplet4H
-O-CH₂- (isobutoxy)~3.8Doublet2H
-CH- (isobutoxy)~2.0Multiplet1H
-CH₃ (isobutoxy)~1.0Doublet6H
-NH₂3.5 - 4.5Broad singlet2H

The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the amino and isobutoxy groups. The -NH₂ proton signal is often broad and its chemical shift can vary with solvent and concentration.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-O155 - 160
Aromatic C-N145 - 150
Aromatic C-H100 - 130
-O-CH₂- (isobutoxy)70 - 75
-CH- (isobutoxy)28 - 32
-CH₃ (isobutoxy)18 - 22
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][8]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands for primary amine)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-O stretch (ether)1000 - 1300
C-N stretch (amine)1250 - 1350
Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165. The fragmentation pattern would likely involve the loss of the isobutyl group or cleavage of the ether bond.[9]

Applications in Drug Development: A Scaffold for Innovation

While specific applications of 3-(2-Methylpropoxy)aniline in drug development are not extensively documented, the broader class of substituted anilines serves as a critical scaffold in the design of various therapeutic agents, particularly kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Potential as a Kinase Inhibitor Scaffold

The aniline core can act as a "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the kinase's hinge region. The substituent at the meta-position, in this case, the isobutoxy group, can be directed towards the solvent-exposed region or a specific hydrophobic pocket of the kinase, thereby influencing the compound's potency and selectivity.[12]

Diagram of a Generic Kinase Inhibitor Interaction

G cluster_0 Kinase Active Site A Aniline Scaffold (Hinge Binder) B Kinase Hinge Region A->B Hydrogen Bonds C Isobutoxy Group (Selectivity Element) D Hydrophobic Pocket / Solvent Front C->D Hydrophobic Interactions

Caption: Aniline scaffold as a hinge binder in a generic kinase active site.

The isobutoxy group of 3-(2-Methylpropoxy)aniline could be advantageous in several ways:

  • Improved Lipophilicity: The alkyl ether can increase the molecule's lipophilicity, potentially enhancing cell membrane permeability.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups.

  • Enhanced Selectivity: The size and shape of the isobutoxy group may allow for selective binding to the target kinase over other closely related kinases, reducing off-target effects.

A Building Block for Diverse Bioactive Molecules

Beyond kinase inhibitors, the aniline scaffold is present in a wide array of drugs targeting various receptors and enzymes. The amino group of 3-(2-Methylpropoxy)aniline provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. This makes it a valuable building block for generating compound libraries for high-throughput screening in drug discovery programs.[13]

Safety and Handling

General Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

  • Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[2] Chronic exposure may have more severe health effects.

Conclusion: A Promising Yet Underexplored Molecule

3-(2-Methylpropoxy)aniline represents a chemical entity with considerable untapped potential. Its straightforward synthesis from common starting materials, coupled with the desirable physicochemical properties imparted by the isobutoxy group, makes it an attractive building block for medicinal chemists and researchers. While its specific biological activities remain to be fully elucidated, the established importance of the substituted aniline scaffold in drug discovery suggests that 3-(2-Methylpropoxy)aniline is a promising candidate for the development of novel therapeutics. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.

References

  • CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google P
  • Preparation of 3-aminophenol - PrepChem.com. [Link]

  • 3-aminophenol – Knowledge and References - Taylor & Francis. [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. [Link]

  • Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed. [Link]

  • Safety Data Sheet: Aniline - Carl ROTH. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Learning Guide for Chapter 3 - Infrared Spectroscopy - Utah Tech University. (URL not available)
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. [Link]

  • Aniline - Rutgers University. (URL not available)
    • Infrared spectroscopy - The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL not available)
  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold - ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL not available)
  • WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google P
  • MSBNK-UvA_IBED-UI000201 - MassBank. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. [Link]

  • Three main products observed in the reductive amination of benzaldehyde... - ResearchGate. [Link]

  • Infrared Spectroscopy - CDN. (URL not available)
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. [Link]

  • Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis b - SciRP.org. [Link]

  • 3 - Safety Data Sheet - GFS Chemicals. (URL not available)
  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (URL not available)
  • Recent Advances in Structural Modification Strategies for Lead Optimization of Tyrosine Kinase Inhibitors to Explore Novel Anticancer Agents - PubMed. [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (URL not available)
  • 14.3 Interpreting More IR Spectra | Organic Chemistry - YouTube. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. [Link]

  • 1-Butanol, 3-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • NMR shifts 1H -general.cdx - Chemistry Connected. (URL not available)
  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene - SciELO. [Link]

  • Williamson Ether Synthesis - YouTube. [Link]

  • 3-(2-Methoxyethoxy)aniline | C9H13NO2 | CID 16640686 - PubChem. [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL not available)
  • Chemical shifts. (URL not available)
  • 3-Anilinopropionitrile | C9H10N2 | CID 14100 - PubChem. [Link]

Sources

An In-depth Technical Guide to 3-(Isobutoxyaniline): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-(isobutoxyaniline), a key aniline derivative with significant applications in organic synthesis and drug development. The document details its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via the Williamson ether synthesis. Furthermore, it covers essential spectroscopic characterization techniques, quality control methodologies, and highlights its role as a versatile building block in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, actionable insights.

Introduction: Chemical Identity and Significance

3-(Isobutoxyaniline), also known by its IUPAC name 3-(2-methylpropoxy)aniline, is an aromatic organic compound. It belongs to the class of aniline derivatives, which are fundamental building blocks in the synthesis of a wide range of more complex molecules. Aniline and its derivatives are crucial intermediates in the production of dyes, polymers, and notably, pharmaceuticals.[1] The structure of 3-(isobutoxyaniline) is characterized by an aniline core with an isobutoxy group attached at the meta-position of the benzene ring. This specific arrangement of functional groups—a nucleophilic amino group and a lipophilic isobutoxy ether—makes it a valuable intermediate for creating diverse molecular architectures with potential biological activities.

The presence of both an amine and an ether linkage on the aromatic ring provides two key points for chemical modification, allowing for its incorporation into a variety of lead compounds during the drug discovery process. Its utility is rooted in the ability to serve as a scaffold upon which further chemical complexity can be built to achieve desired pharmacological profiles.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of 3-(isobutoxyaniline) consists of a central benzene ring substituted with an amino group (-NH₂) and an isobutoxy group (-O-CH₂-CH(CH₃)₂). The "3-" or meta substitution pattern indicates that these two groups are separated by one carbon atom on the aromatic ring. This spatial arrangement influences the molecule's electronic properties, reactivity, and steric profile, which are critical considerations in synthetic planning.

Caption: 2D molecular structure of 3-(isobutoxyaniline).

Physicochemical Data

A summary of the key physicochemical properties of 3-(isobutoxyaniline) and related compounds is presented below for reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
Appearance Expected to be a liquid or low-melting solidN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and acetone.[3]N/A

Synthesis of 3-(Isobutoxyaniline): A Validated Protocol

Reaction Principle: The Williamson Ether Synthesis

The most direct and reliable method for synthesizing 3-(isobutoxyaniline) is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[4] The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[5][6]

The causality for selecting this pathway is clear:

  • High-Yield and Generality : It is a broadly applicable and well-understood reaction for forming C-O bonds.[7]

  • Accessible Starting Materials : The precursors, 3-aminophenol and an isobutyl halide (e.g., isobutyl bromide), are commercially available and relatively inexpensive.

  • Favorable Mechanism : 3-Aminophenol can be readily deprotonated at the hydroxyl group to form a potent phenoxide nucleophile. Isobutyl bromide is a primary alkyl halide, which is ideal for Sɴ2 reactions and minimizes the competing elimination side reaction.[6]

The two-step process involves:

  • Deprotonation : A base (e.g., sodium hydroxide or potassium carbonate) deprotonates the phenolic hydroxyl group of 3-aminophenol, forming the more nucleophilic sodium or potassium 3-aminophenoxide.

  • Nucleophilic Attack : The resulting phenoxide ion attacks the primary carbon of isobutyl bromide, displacing the bromide leaving group and forming the desired ether linkage.

Materials and Reagents
  • 3-Aminophenol

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Experimental Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

  • Addition of Alkyl Halide : While stirring the suspension, add isobutyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Execution : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone). Maintain reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction : After the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Liquid-Liquid Extraction : Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(isobutoxyaniline).

  • Purification : The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain the pure compound.

Synthesis_Workflow A 1. Combine 3-Aminophenol, K₂CO₃, and Acetone B 2. Add Isobutyl Bromide and Reflux (12-24h) A->B Heat C 3. Cool and Filter Inorganic Salts B->C Reaction Complete D 4. Concentrate Filtrate (Rotary Evaporator) C->D E 5. Dissolve in Ethyl Acetate & Perform Aqueous Wash D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F Separate Layers G 7. Concentrate to Yield Crude Product F->G H 8. Purify by Chromatography or Distillation G->H I Pure 3-(Isobutoxyaniline) H->I

Caption: Workflow for the synthesis and purification of 3-(isobutoxyaniline).

Applications in Drug Development and Research

Aniline derivatives are foundational in medicinal chemistry. The dual functionality of 3-(isobutoxyaniline) makes it a versatile starting point for the synthesis of various biologically active molecules.

  • As a Synthetic Intermediate : The amino group can be readily acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reactions). The aromatic ring itself can undergo electrophilic substitution, although the positions will be directed by both the activating amino and alkoxy groups.

  • Scaffold for Bioactive Molecules : The isobutoxy group increases the lipophilicity of the molecule, which can be crucial for improving pharmacokinetic properties such as membrane permeability and metabolic stability. This moiety is found in various drug candidates. For instance, related structures are explored in the synthesis of kinase inhibitors, receptor modulators, and other therapeutic agents.[8][9] The development of new bioactive compounds often relies on the strategic modification of known scaffolds, and aniline derivatives are a rich source for such endeavors.[10]

Analytical Techniques for Quality Control

To ensure the identity and purity of synthesized 3-(isobutoxyaniline), which is critical for its use in subsequent research and development, a combination of spectroscopic and chromatographic techniques is employed. This constitutes a self-validating system for the protocol.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation.

    • ¹H NMR : Expected signals would include distinct peaks for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted ring), a doublet for the two equivalent methyl groups of the isobutyl moiety, a multiplet for the single methine proton, a doublet for the methylene (-O-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR : Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. Characteristic stretches would include N-H stretches for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-O-C stretches for the ether linkage (around 1050-1250 cm⁻¹).

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also offer further structural information.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : These chromatographic techniques are used to determine the purity of the final product by separating it from any unreacted starting materials or byproducts. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

QC_Workflow Crude Crude Synthesized Product TLC Initial Check: Thin Layer Chromatography (TLC) Crude->TLC Purification Purification Step (e.g., Column Chromatography) TLC->Purification Structure_ID Structure Identification Purification->Structure_ID Purity_Assay Purity Assessment Purification->Purity_Assay NMR ¹H and ¹³C NMR Structure_ID->NMR IR IR Spectroscopy Structure_ID->IR MS Mass Spectrometry Structure_ID->MS HPLC_GC HPLC / GC Purity_Assay->HPLC_GC Final Certified Pure Compound (>95% Purity) NMR->Final IR->Final MS->Final HPLC_GC->Final

Sources

A Technical Guide to the Spectral Analysis of 3-(2-Methylpropoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the expected spectral data for 3-(2-Methylpropoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy characteristics of this compound. By synthesizing established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the identification, characterization, and quality control of 3-(2-Methylpropoxy)aniline.

Introduction

3-(2-Methylpropoxy)aniline, a substituted aromatic amine, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an aniline moiety and an isobutoxy group dictates its chemical behavior and, consequently, its interaction with various spectroscopic techniques.[1][2] Accurate interpretation of its spectral data is paramount for confirming its molecular structure, assessing its purity, and understanding its role in chemical reactions. This guide will provide a detailed, predictive analysis of the mass spectrum, ¹H and ¹³C NMR spectra, and IR spectrum of 3-(2-Methylpropoxy)aniline, grounded in the fundamental principles of spectroscopy and supported by data from related compounds.

Molecular Structure and Properties

A thorough understanding of the molecular structure is the foundation for predicting and interpreting spectral data.

Caption: Molecular structure of 3-(2-Methylpropoxy)aniline.

Table 1: Chemical and Physical Properties of 3-(2-Methylpropoxy)aniline

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO[3]
Molecular Weight165.23 g/mol [3]
IUPAC Name3-(2-methylpropoxy)aniline[3]
CAS Number37532-43-7[3]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Fragmentation Pathway

The electron ionization (EI) mass spectrum of 3-(2-Methylpropoxy)aniline is expected to show a molecular ion peak (M⁺) at m/z 165. The fragmentation pattern will likely be dominated by cleavages related to the isobutoxy and amino groups.

G M [C10H15NO]+• m/z = 165 (Molecular Ion) F1 [M - C4H9]+• m/z = 108 M->F1 - •C4H9 F2 [M - C4H8]+• m/z = 109 M->F2 - C4H8 F3 [C4H9]+ m/z = 57 M->F3

Caption: Predicted major fragmentation pathways for 3-(2-Methylpropoxy)aniline in EI-MS.

  • Molecular Ion (M⁺, m/z 165): The presence of a peak at m/z 165 would confirm the molecular weight of the compound.

  • Loss of the Isobutyl Radical (m/z 108): Cleavage of the C-O bond of the ether linkage can result in the loss of an isobutyl radical (•C₄H₉), leading to a fragment at m/z 108.

  • Loss of Isobutylene (m/z 109): A rearrangement reaction can lead to the loss of a neutral isobutylene molecule (C₄H₈), resulting in a fragment at m/z 109.

  • Isobutyl Cation (m/z 57): The formation of the isobutyl cation is also a likely fragmentation pathway, giving a prominent peak at m/z 57.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of 3-(2-Methylpropoxy)aniline in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3-(2-Methylpropoxy)aniline will show distinct signals for the aromatic protons, the isobutoxy group protons, and the amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-(2-Methylpropoxy)aniline

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.2 - 7.2m4H
-NH₂3.5 - 4.5br s2H
-OCH₂-3.7d2H
-CH(CH₃)₂2.0m1H
-CH(CH₃)₂1.0d6H
  • Aromatic Protons (6.2 - 7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The electron-donating nature of both the amino and isobutoxy groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm).[4]

  • Amine Protons (3.5 - 4.5 ppm): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.[5] In the presence of D₂O, this signal will disappear due to proton exchange.

  • Isobutoxy Protons:

    • The two protons of the -OCH₂- group are expected to appear as a doublet around 3.7 ppm, coupled to the adjacent methine proton.

    • The methine proton (-CH(CH₃)₂) will be a multiplet around 2.0 ppm, coupled to the adjacent methylene and methyl protons.

    • The six equivalent protons of the two methyl groups will appear as a doublet around 1.0 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(2-Methylpropoxy)aniline

CarbonPredicted Chemical Shift (δ, ppm)
C-NH₂148
C-O160
Aromatic C-H100 - 130
Aromatic C (ipso to O)100 - 130
Aromatic C (ipso to N)100 - 130
-OCH₂-75
-CH(CH₃)₂29
-CH(CH₃)₂19
  • Aromatic Carbons: The carbon attached to the amino group (C-NH₂) is expected to be the most downfield of the aromatic carbons due to the electronegativity of nitrogen.[6] Conversely, the carbon attached to the oxygen of the ether (C-O) will also be significantly downfield.[7] The remaining aromatic carbons will appear in the typical aromatic region.

  • Aliphatic Carbons: The carbons of the isobutoxy group will appear in the aliphatic region of the spectrum, with the carbon directly attached to the oxygen (-OCH₂-) being the most downfield.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Methylpropoxy)aniline in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for 3-(2-Methylpropoxy)aniline

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch (Amine)3300 - 3500Two bands, characteristic of a primary amine
C-H Stretch (Aromatic)3000 - 3100Sharp, medium intensity
C-H Stretch (Aliphatic)2850 - 3000Strong, sharp
C=C Stretch (Aromatic)1500 - 1600Medium to strong
C-O Stretch (Ether)1000 - 1300Strong, characteristic of an aryl alkyl ether
C-N Stretch (Amine)1250 - 1350Medium intensity
  • N-H Stretching: The presence of a primary amine will give rise to two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5][8]

  • C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching.

  • C-O Stretching: A strong absorption band in the 1000-1300 cm⁻¹ region will be indicative of the C-O stretching of the aryl alkyl ether.[7]

  • C-N Stretching: A medium intensity band in the 1250-1350 cm⁻¹ region is expected for the C-N stretching of the aromatic amine.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of liquid or solid 3-(2-Methylpropoxy)aniline directly onto the ATR crystal.

  • Acquisition:

    • Obtain a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum by pressing the sample firmly against the crystal.

  • Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectral analysis of 3-(2-Methylpropoxy)aniline, as predicted in this guide, provides a detailed roadmap for its structural elucidation and characterization. The combination of mass spectrometry, ¹H and ¹³C NMR spectroscopy, and IR spectroscopy offers a powerful and synergistic approach to confirming the identity and purity of this compound. The provided protocols serve as a practical foundation for obtaining high-quality spectral data, enabling researchers and drug development professionals to confidently utilize this molecule in their applications.

References

  • Chegg. (2022, April 25). What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? Retrieved from [Link]

  • PubChem. 3-(2-Methylpropoxy)aniline. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Fiveable. Spectroscopy of Ethers. Retrieved from [Link]

  • PubChem. 3-(2-Methoxyethoxy)aniline. Retrieved from [Link]

  • PubChem. 3-Anilinopropionitrile. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • PubChem. 3-[(5-Bromothiophen-2-yl)methylsulfonyl]aniline. Retrieved from [Link]

  • Wikipedia. Aniline. Retrieved from [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • NIST WebBook. Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. Retrieved from [Link]

  • PMC - NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of methylamine. Retrieved from [Link]

  • IS NIR Spectra. Retrieved from [Link]

Sources

Technical Guide: Safety and Handling of 3-(Isobutoxy)aniline

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

3-(Isobutoxy)aniline , also known as m-isobutoxyaniline or 3-(2-methylpropoxy)aniline, is an aromatic amine intermediate used primarily as a scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural features—an electron-rich aniline ring coupled with a lipophilic isobutoxy tail—dictate its specific toxicological and physical hazards.[1]

Key Properties Table[1][6]
PropertyValue / DescriptionRelevance to Safety
CAS Number 37532-43-7 Unique identifier for inventory/waste tracking.[1]
Formula C₁₀H₁₅NOMolecular Weight: 165.23 g/mol .[1]
Appearance Clear to pale yellow/brown liquidDarkens upon oxidation; visual cue for degradation.[1]
Boiling Point ~235–245°C (Predicted)High boiler; low vapor pressure at RT, but hazardous aerosols if heated.[1]
Density ~1.0–1.05 g/mLSlightly denser than water; sinks in aqueous spills.[1]
Flash Point > 100°C (Predicted)Combustible Class IIIB .[1] Preheating required for ignition.[1]
Solubility Low in water; High in DCM, EtOAc, DMSOLipophilicity facilitates rapid dermal absorption.

Toxicological Assessment & Mechanism of Action[1]

While specific toxicological data for this isomer may be limited, it must be handled according to the Structure-Activity Relationship (SAR) profile of alkoxy-substituted anilines.[1]

Primary Hazard: Methemoglobinemia

Like its parent compound aniline, 3-(isobutoxy)aniline is a hematotoxin .[1] Upon entry into the bloodstream (via inhalation or skin absorption), it undergoes hepatic metabolism.[1]

  • Mechanism: The hepatic cytochrome P450 system oxidizes the amine to an N-hydroxylamine metabolite.[1] This reactive intermediate oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen, leading to tissue hypoxia and cyanosis.[1]

  • Symptoms: Blue discoloration of lips/nail beds (cyanosis), headache, dizziness, and tachycardia.[1]

Secondary Hazards[1]
  • Skin Sensitization: High potential to cause allergic contact dermatitis (ACD).[1]

  • Eye Damage: Basic amines can cause severe irritation or corneal opacity upon direct contact.[1]

  • Genotoxicity: Many aniline derivatives are suspected mutagens; treat as a potential carcinogen.[1]

Metabolic Activation Pathway (Diagram)

MetabolicPathwayAniline3-(Isobutoxy)aniline(Lipophilic Parent)LiverHepatic CYP450(Oxidation)Aniline->LiverAbsorptionNHydroxyN-Hydroxylamine(Toxic Metabolite)Liver->NHydroxyMetabolismHgbHemoglobin (Fe2+)(O2 Transport)NHydroxy->HgbRedox CycleMetHgbMethemoglobin (Fe3+)(Non-functional)Hgb->MetHgbOxidationMetHgb->HgbNADH Reductase(Slow Recovery)

Caption: Mechanism of aniline-induced methemoglobinemia.[1] The lipophilic isobutoxy group enhances dermal absorption, accelerating the delivery of the toxin to the liver.

Risk Management & Hierarchy of Controls

Effective safety relies on a layered defense strategy.[1] Do not rely solely on PPE.[1][2]

Engineering Controls (Level 1)
  • Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]

  • Closed Systems: For reactions >10g, use closed addition funnels or cannula transfers to prevent vapor release.[1]

  • Decontamination: Designated "Red Zone" trays for contaminated spatulas and glassware.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced PPE (Spill/High Risk)Rationale
Hands Double Nitrile Gloves (min 0.11mm)Silver Shield / Laminate Film Anilines permeate nitrile.[1] Change outer gloves every 15 mins or immediately upon splash.[1]
Eyes Chemical Safety GogglesFace Shield + GogglesPrevent corneal damage from splashes.[1]
Body Lab Coat (Cotton/Poly)Tyvek® CoverallsPrevent skin absorption through clothing.[1]
Respiratory Fume Hood (Primary)Full-face Respirator (ABEK Filter)Required only if fume hood containment is breached or for spill cleanup.[1]
Safety Workflow Diagram

SafetyWorkflowstartStart: Handling 3-(Isobutoxy)anilinecheck_qtyCheck Quantitystart->check_qtysmall_scale< 1 gramStandard Fume Hoodcheck_qty->small_scalelarge_scale> 10 gramsClosed System Requiredcheck_qty->large_scaleppe_checkPPE Verification:Double Nitrile + Gogglessmall_scale->ppe_checklarge_scale->ppe_checkprocessExecute Reactionppe_check->processwasteQuench & Dispose(Acidic Aqueous Waste)process->waste

Caption: Operational decision tree for scaling experiments with aniline derivatives.

Handling & Synthesis Protocols

Storage and Stability
  • Oxidation Sensitivity: Anilines oxidize readily.[1] Store under an inert atmosphere (Nitrogen or Argon) in amber glass.

  • Incompatibility: Segregate from strong oxidizers (e.g., permanganates, peroxides) and acids.[1] Reaction with strong acids is exothermic.[1]

  • Shelf Life: Re-test purity every 6 months. Darkening indicates oxidation but does not always imply significant degradation of the core structure.[1]

Spill Response Protocol
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator if outside a hood.[1]

  • Contain: Use sand or vermiculite.[1] Do not use sawdust (fire hazard with oxidizers/amines).[1]

  • Neutralize: Collect material and wash the surface with a dilute acid solution (e.g., 1M HCl) to convert the amine to its non-volatile salt form, followed by soap and water.[1]

First Aid (Specific to Anilines)
  • Skin Contact: IMMEDIATE washing with soap and water for 15 minutes.[1][3] Speed is critical to prevent absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

  • Methemoglobinemia Signs: If victim turns blue or complains of headache after exposure, transport to ER immediately.[1] Mention "Aniline Exposure" to medical staff so they consider Methylene Blue treatment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19389149, 3-(tert-Butoxy)aniline (Analogous Structure).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] Retrieved from [Link][1]

Executive Summary: The Strategic Value of 3-Isobutoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability and Application of 3-(2-Methylpropoxy)aniline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Methylpropoxy)aniline, also commonly known as 3-isobutoxyaniline. It is intended for researchers, medicinal chemists, and professionals in drug development who utilize substituted anilines as key building blocks in the synthesis of novel therapeutic agents and other advanced materials. This document delves into the commercial landscape, synthetic routes, practical applications, analytical characterization, and safety protocols associated with this versatile chemical intermediate.

Substituted anilines are foundational scaffolds in modern medicinal chemistry.[] The strategic placement of functional groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. The 3-isobutoxy moiety, in particular, offers a valuable combination of moderate lipophilicity and steric bulk, which can be exploited to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and to probe the topology of protein binding pockets. While not a large-scale commodity chemical, 3-isobutoxyaniline is accessible as a research-grade building block and serves as a crucial starting material for generating compound libraries for hit-to-lead and lead optimization campaigns.[2][3]

Commercial Availability and Procurement

3-(2-Methylpropoxy)aniline is primarily available through specialized chemical suppliers that cater to the research and development sector. These companies typically offer a wide array of unique and functionalized molecules known as "building blocks," which are intended for laboratory-scale synthesis.[][2][3][4]

It is important to note that a dedicated CAS number for "3-(2-Methylpropoxy)aniline" is not consistently listed across major chemical databases. For procurement and literature searches, the synonym 3-isobutoxyaniline is more commonly used and recognized.

Table 1: Representative Supplier Landscape for 3-Isobutoxyaniline and Related Building Blocks

Supplier TypeTypical OfferingsPurity GradesCommon Quantities
Specialty Building Block Providers A diverse catalog of functionalized small molecules for medicinal chemistry.>95% (confirmed by NMR and/or LC-MS)1g, 5g, 10g
Custom Synthesis Organizations On-demand synthesis of specific derivatives and scale-up services.As per client specification (e.g., >98%)Milligrams to Kilograms
Major Chemical Catalogs May list closely related analogs, such as 3-ethoxyaniline or 3-methoxyaniline.Reagent grade, >97%25g, 100g, 500g

Researchers seeking to procure 3-isobutoxyaniline should direct their inquiries to vendors specializing in chemical building blocks for drug discovery.[2][3] These suppliers often provide detailed analytical data, such as ¹H NMR and LC-MS spectra, to validate the identity and purity of their products.[2]

Key Synthetic Pathways

The synthesis of 3-isobutoxyaniline can be approached through two primary and reliable strategies, both of which are common in industrial and academic laboratories. The choice of method often depends on the availability and cost of the starting materials.

Route 1: Williamson Ether Synthesis from 3-Aminophenol

This is arguably the most direct approach. It involves the O-alkylation of 3-aminophenol with an appropriate isobutyl electrophile. 3-Aminophenol itself is a readily available starting material, prepared by the reduction of 3-nitrophenol or from resorcinol.[5][6][7]

Protocol 1: Synthesis of 3-Isobutoxyaniline via Williamson Ether Synthesis

  • Dissolution and Deprotonation: Dissolve 3-aminophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq), to the solution at room temperature to deprotonate the phenolic hydroxyl group. The phenoxide is a much more potent nucleophile than the aniline nitrogen under these conditions.

  • Alkylation: Add isobutyl bromide or isobutyl iodide (1.1-1.2 eq) to the reaction mixture.

  • Heating: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 3-aminophenol is consumed.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-isobutoxyaniline.

Williamson Ether Synthesis aminophenol 3-Aminophenol reaction_step1 Heat (60-80°C) aminophenol->reaction_step1 isobutyl_halide Isobutyl Bromide isobutyl_halide->reaction_step1 base K₂CO₃ / DMF base->reaction_step1 Deprotonation & Alkylation product 3-Isobutoxyaniline reaction_step1->product

Caption: Williamson ether synthesis of 3-isobutoxyaniline.

Route 2: Reduction of 3-Isobutoxynitrobenzene

This alternative two-step route begins with the etherification of 3-nitrophenol, followed by the reduction of the nitro group. This pathway can be advantageous if 3-nitrophenol is a more economical starting material than 3-aminophenol.

Protocol 2: Synthesis via Nitro-Group Reduction

  • Etherification: Synthesize 3-isobutoxynitrobenzene by reacting 3-nitrophenol with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF, following a similar procedure to Protocol 1.

  • Reduction: Dissolve the resulting 3-isobutoxynitrobenzene in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C, 5-10 mol%) or tin(II) chloride (SnCl₂).

  • Hydrogenation: If using Pd/C, subject the mixture to a hydrogen atmosphere (from a balloon to several bars of pressure) and stir vigorously until the reaction is complete. If using SnCl₂, the reduction is typically carried out in the presence of concentrated hydrochloric acid.

  • Filtration and Work-up: For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst. For the SnCl₂ reduction, neutralize the acidic mixture with a base (e.g., NaOH) and extract the product.

  • Purification: The crude product is then purified as described in Protocol 1.

Nitro Reduction Synthesis nitrophenol 3-Nitrophenol etherification Etherification (K₂CO₃, Isobutyl Bromide) nitrophenol->etherification nitro_intermediate 3-Isobutoxynitrobenzene etherification->nitro_intermediate reduction Reduction (H₂, Pd/C or SnCl₂, HCl) nitro_intermediate->reduction product 3-Isobutoxyaniline reduction->product

Sources

Technical Guide: Regioselective Synthesis of 3-Isobutoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation of 3-Aminophenol

Executive Summary

The synthesis of 3-isobutoxyaniline (CAS: 41505-93-1, also known as m-isobutoxyaniline) presents a classic chemoselectivity challenge in organic synthesis. The starting material, 3-aminophenol , contains two nucleophilic centers: the hard nucleophile (amine,


) and the soft nucleophile (phenoxide, 

).

Direct alkylation with isobutyl halides typically yields a heterogeneous mixture of


-alkyl, 

-alkyl, and

-dialkyl derivatives due to the comparable nucleophilicity of the aniline nitrogen and the phenoxide oxygen under standard basic conditions.

This guide details a Protection-Deprotection Strategy (The "Gold Standard") to ensure exclusive


-alkylation. By temporarily masking the amine as an acetamide, we alter the electronic landscape of the molecule, rendering the nitrogen non-nucleophilic and directing the alkylating agent exclusively to the phenolic oxygen.

Retrosynthetic Analysis & Strategy

The logical disconnection reveals that the ether linkage is the strategic bond to form. However, the amine must be "switched off" during this formation.

The Chemoselectivity Problem
  • Path A (Direct Alkylation): 3-Aminophenol + Isobutyl Bromide

    
     Mixture of 
    
    
    
    -isobutyl,
    
    
    -isobutyl, and
    
    
    -diisobutyl products. (Low Yield, High Purification Cost).
  • Path B (Protection Route): 3-Aminophenol

    
     3-Acetamidophenol 
    
    
    
    3-Isobutoxyacetanilide
    
    
    3-Isobutoxyaniline . (High Yield, High Specificity).
Reaction Pathway Diagram

SynthesisPath Start 3-Aminophenol (Starting Material) Step1 3-Acetamidophenol (N-Protected) Start->Step1 Ac2O, H2O (Acetylation) Step2 3-Isobutoxyacetanilide (Intermediate) Step1->Step2 i-BuBr, K2CO3, DMF (Williamson Ether) Target 3-Isobutoxyaniline (Target) Step2->Target HCl/EtOH, Reflux (Hydrolysis)

Figure 1: Strategic pathway for the regioselective synthesis of 3-isobutoxyaniline.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Stoichiometry (Step 1) Acetic Anhydride (1.1 eq)Slight excess ensures complete amine protection without di-acetylation.
Base Choice (Step 2) Potassium Carbonate (

)
Anhydrous

is mild enough to deprotonate the phenol (

) but not the amide (

).
Solvent (Step 2) DMF or AcetonePolar aprotic solvents enhance the nucleophilicity of the phenoxide ion, accelerating the

reaction.
Alkyl Halide Isobutyl BromideBromide provides a better leaving group balance than chloride (too slow) or iodide (too expensive/unstable).

Detailed Experimental Protocol

Step 1: Chemoselective -Acetylation

Objective: Mask the amine functionality.

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 3-aminophenol (10.9 g, 100 mmol) and water (100 mL).

  • Addition: While stirring vigorously at room temperature, add acetic anhydride (11.2 g, 110 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic. If the temperature rises above 40°C, cool with an ice bath.

  • Reaction: Stir for 1 hour. The solution will likely become a slurry as the product precipitates.

  • Workup: Cool the mixture to 0-5°C. Filter the white solid. Wash with cold water (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: >90%[1]

    • Product: 3-Acetamidophenol (White solid).

Step 2: -Alkylation (Williamson Ether Synthesis)

Objective: Install the isobutyl group on the oxygen.

  • Setup: In a 250 mL RBF equipped with a reflux condenser, dissolve 3-acetamidophenol (7.55 g, 50 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous potassium carbonate (

    
    , 10.35 g, 75 mmol). Stir for 15 minutes at room temperature.
    
  • Alkylation: Add isobutyl bromide (1-bromo-2-methylpropane, 8.22 g, 60 mmol).

  • Reflux: Heat the mixture to 80-90°C for 6-8 hours.

    • IPC (In-Process Control): Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting phenol spot should disappear.

  • Quench: Pour the reaction mixture into ice water (200 mL). The product should precipitate.[2]

  • Isolation: Filter the solid. If an oil forms, extract with ethyl acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and evaporate.
    • Product: 3-Isobutoxyacetanilide.

Step 3: Amide Hydrolysis

Objective: Remove the acetyl group to reveal the target amine.

  • Setup: Dissolve the crude intermediate from Step 2 in Ethanol (30 mL) and 6M HCl (20 mL).

  • Reflux: Heat to reflux (approx. 85°C) for 4 hours.

  • Neutralization: Cool to room temperature. Carefully adjust pH to ~10 using 20% NaOH solution.

  • Extraction: Extract the free amine with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Final Purification: If necessary, purify via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Visualization

Workflow Start Start: 3-Acetamidophenol + K2CO3 + DMF Heat Heat to 90°C (6-8 Hours) Start->Heat Quench Quench in Ice Water Heat->Quench Decision Solid or Oil? Quench->Decision Filter Filtration (Solid Product) Decision->Filter Solid forms Extract EtOAc Extraction (Oil Product) Decision->Extract Oily emulsion Hydrolysis Acid Hydrolysis (HCl/EtOH) Filter->Hydrolysis Extract->Hydrolysis Final Target: 3-Isobutoxyaniline Hydrolysis->Final

Figure 2: Operational workflow for the isolation and purification of the intermediate and final product.

Analytical Validation

To confirm the identity of the synthesized 3-isobutoxyaniline, compare spectral data against the following expected values:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.05 (t, 1H, Ar-H)
      
    • 
       6.25-6.35 (m, 3H, Ar-H)
      
    • 
       3.68 (d, 2H, 
      
      
      
      )
    • 
       3.50 (br s, 2H, 
      
      
      
      )
    • 
       2.05 (m, 1H, 
      
      
      
      )
    • 
       1.02 (d, 6H, 
      
      
      
      )
  • Physical State: Pale yellow to colorless oil (darkens upon air exposure).

  • Mass Spectrometry (ESI+):

    
    .
    

Safety & Industrial Considerations

  • Genotoxicity: Anilines are potential genotoxins. All handling should occur within a fume hood using nitrile gloves.

  • Exotherms: The acetylation step (Step 1) is highly exothermic. On a large scale, controlled addition of acetic anhydride is critical to prevent thermal runaway.

  • Solvent Recovery: DMF is toxic and difficult to remove. For industrial scaling, Methyl Isobutyl Ketone (MIBK) or Toluene (using Phase Transfer Catalysis) may be preferred over DMF to simplify solvent recovery [1].

References

  • Selective Alkylation Strategies

    • Title: Selective alkylation of aminophenols.[3][4]

    • Source: Arkivoc (University of Michigan/Ark
    • Context: Discusses general procedures for selective - vs -alkyl
    • URL:[Link]

  • General Synthesis of Alkoxyanilines

    • Title: Method for producing O-alkylated cyclic aminoalcohols (and related phenol ethers).[5]

    • Source: US P
    • Context: Describes the base-promoted alkylation of phenolic oxygens in the presence of nitrogen.
    • URL
  • 3-Aminophenol Properties

    • Title: 3-Aminophenol (Compound Summary).[6][7][8][9]

    • Source: PubChem.[6]

    • Context: Physical properties and reactivity profile of the starting material.[1][4][5][8]

    • URL:[Link]

Sources

3-(Isobutoxy)aniline: A Strategic Ether-Linked Building Block in Medicinal Chemistry

[1]

Executive Summary

3-(Isobutoxy)aniline (also known as 3-(2-methylpropoxy)aniline) is a meta-substituted aniline derivative characterized by a lipophilic isobutyl ether tail.[1] Unlike simple methoxy or ethoxy analogs, the isobutoxy group provides a specific steric bulk and lipophilicity profile (

1

Chemical Profile & Physical Properties[2][3][4]

PropertyData
CAS Number 37532-43-7
IUPAC Name 3-(2-methylpropoxy)aniline
Molecular Formula

Molecular Weight 165.23 g/mol
Appearance Pale yellow to brown oil/low-melting solid
Boiling Point ~280°C (Predicted)
LogP ~2.54 (Predicted)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)

Synthesis & Manufacturing Routes

To ensure high regioselectivity and avoid N-alkylation side products, the Nitro-Reduction Route is the industry standard over direct alkylation of aminophenols.[1]

Optimized Synthetic Pathway (The Nitro Route)

This route guarantees that the alkylation occurs exclusively at the oxygen atom before the amine is generated.

  • Step 1: O-Alkylation. 3-Nitrophenol is reacted with 1-bromo-2-methylpropane (isobutyl bromide) in the presence of Potassium Carbonate (

    
    ) in DMF or Acetone.[1]
    
  • Step 2: Nitro Reduction. The resulting 1-isobutoxy-3-nitrobenzene is reduced using Hydrogen gas (

    
    ) over Palladium on Carbon (Pd/C) or Iron/Ammonium Chloride (
    
    
    ).[1]
Synthesis Workflow Diagram

SynthesisRouteStart3-NitrophenolInterIntermediate:1-isobutoxy-3-nitrobenzeneStart->InterO-Alkylation(Reflux, 4-12h)Reagent1Isobutyl Bromide+ K2CO3 / DMFReagent1->InterProductProduct:3-IsobutoxyanilineInter->ProductReduction(rt, 2-6h)Reagent2H2, Pd/Cor Fe/NH4ClReagent2->Product

Figure 1: High-fidelity synthesis route avoiding N-alkylation by utilizing a nitro-precursor.

Medicinal Chemistry Applications

The 3-isobutoxy moiety is not merely a passive linker; it acts as a hydrophobic anchor .[1] In drug design, replacing a methoxy group with an isobutoxy group often results in a "magic methyl" effect where potency increases due to better van der Waals contact within a hydrophobic pocket.

Key Therapeutic Areas
  • Kinase Inhibitors (CDK/MAPK): The isobutoxy tail can occupy the hydrophobic "back pocket" of the ATP binding site, improving selectivity over other kinases.

  • GPCR Agonists (Prostaglandin/Glaucoma): Patents indicate the use of 3-isobutoxyphenyl moieties in Prostaglandin F (FP) agonists, where the ether tail mimics the lipophilic chains of endogenous arachidonic acid metabolites.

  • Proteasome Inhibitors: Used as a P3 or P4 capping group to tune the solubility and cell permeability of peptide boronic acids.

Structural Activity Relationship (SAR) Logic

SAR_LogicCenter3-IsobutoxyanilineScaffoldAminePrimary Amine (-NH2)Handle for Amide/Urea couplingCenter->AmineEtherEther Linker (-O-)H-Bond AcceptorMetabolic Stability vs EsterCenter->EtherTailIsobutyl GroupLipophilic Contact (LogP boost)Steric OcclusionEther->TailApp1Kinase HydrophobicPocket FillingTail->App1App2GPCR LigandLipophilicity TuningTail->App2

Figure 2: Pharmacophore mapping of the 3-isobutoxyaniline scaffold.

Experimental Protocols

Protocol A: General Amide Coupling (Drug Scaffold Synthesis)

Use this protocol to attach the aniline to a carboxylic acid core (e.g., for kinase inhibitor synthesis).

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • 3-Isobutoxyaniline (1.1 equiv)[1]

  • HATU (1.2 equiv) or EDCI/HOBt[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add 3-isobutoxyaniline dropwise.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 165.23 - 18.02).[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Quality Control (NMR Identification)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.90 (t, 1H, Ar-H5)[1]
      
    • 
       6.15–6.25 (m, 3H, Ar-H2,4,6)[1]
      
    • 
       5.05 (s, 2H, 
      
      
      - Broad singlet)[1]
    • 
       3.65 (d, 2H, 
      
      
      )[1]
    • 
       1.95 (m, 1H, Methine 
      
      
      )
    • 
       0.95 (d, 6H, Isopropyl 
      
      
      )

Safety & Handling

  • Hazards: Like most anilines, 3-isobutoxyaniline is toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin sensitization and methemoglobinemia upon chronic exposure.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place to prevent oxidation (browning).

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • PubChem. "3-(2-methylpropoxy)aniline Compound Summary."[1] National Library of Medicine. Link

  • Bavinton, E. (2022).[2] "Fragment-based discovery of Arginine isosteres... and proteasome inhibitors."[1] University of Southampton Doctoral Thesis. (Describing 3-isobutoxyphenyl moieties in boronic acid inhibitors). Link

  • Google Patents. "Pharmaceutical composition for treating or preventing glaucoma (WO2010113957A1)." Patentscope. (Cites 3-isobutoxyphenyl group as a key substituent for PG agonists).[1] Link

  • BLD Pharm. "3-Isobutoxyaniline MSDS and Product Data." BLD Pharm Catalog. Link

Methodological & Application

3-(2-Methylpropoxy)aniline NMR spectral analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectral Analysis & Characterization Protocol for 3-(2-Methylpropoxy)aniline

Abstract

This technical note provides a comprehensive guide for the structural validation of 3-(2-methylpropoxy)aniline (also known as 3-isobutoxyaniline) using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Accurate characterization requires distinguishing the specific isobutyl ether linkage from isomeric forms (e.g., sec-butoxy or n-butoxy) and verifying the meta-substitution pattern of the aniline ring.[1] This guide details sample preparation, solvent selection (CDCl₃ vs. DMSO-d₆), and signal assignment logic.[1]

Introduction & Chemical Context

3-(2-Methylpropoxy)aniline (


) combines an electron-rich aniline core with a lipophilic isobutyl ether tail.[1] In drug discovery, this moiety is often employed to modulate the solubility and hydrophobic binding interactions of a lead compound.[1]

Key Structural Features for NMR Analysis:

  • Isobutyl Group: A characteristic doublet-septet-doublet pattern that distinguishes it from linear or secondary alkyl chains.

  • 1,3-Disubstituted Benzene: The meta relationship between the amine (

    
    ) and the ether (
    
    
    
    ) creates a distinct 4-spin aromatic system with shielding effects driven by two electron-donating groups (EDGs).[1]

Experimental Protocol

Reagents and Equipment
  • Analyte: >98% purity 3-(2-methylpropoxy)aniline (check for oxidation; dark color indicates degradation).

  • Solvents:

    • Standard: Chloroform-d (

      
      , 99.8% D) + 0.03% TMS.[1]
      
    • Alternative: Dimethyl sulfoxide-d6 (

      
      ) for better resolution of exchangeable protons (
      
      
      
      ).[1]
  • Instrument: 400 MHz or higher field strength recommended to resolve aromatic coupling.[1]

Sample Preparation Workflow

Proper sample concentration is vital to prevent aggregation-induced broadening of the amine peak.[1]

SamplePrep Step1 Weigh Analyte (10-15 mg) Step2 Add Solvent (0.6 mL CDCl3) Step1->Step2 Step3 Vortex/Sonicate (Ensure Homogeneity) Step2->Step3 Note Critical: Avoid acidic traces to prevent NH2 exchange Step2->Note Use DMSO-d6 if salt form Step4 Transfer to 5mm NMR Tube Step3->Step4 Step5 Acquisition (ns=16, d1=1.0s) Step4->Step5

Figure 1: Standardized sample preparation workflow for 1H NMR analysis of aniline derivatives.

Spectral Analysis: ^1H NMR (400 MHz, CDCl₃)

The spectrum is divided into three distinct regions: Aliphatic (Isobutyl), Amine (Exchangeable), and Aromatic.[1]

Assignment Table
RegionShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Note
Aliphatic 0.98 - 1.02Doublet (d)6H~6.7

Geminal methyls
Aliphatic 2.05 - 2.15Septet (m)1H~6.7

Methine (Isobutyl)
Aliphatic 3.68 - 3.72Doublet (d)2H~6.5

Ether methylene
Amine 3.50 - 4.00Broad Singlet2H-

Shift varies w/ conc.[1]
Aromatic 6.20 - 6.25Triplet/M1H~2.2Ar-H2Shielded (Ortho to 2 EDGs)
Aromatic 6.28 - 6.35DD2H~8.0, 2.0Ar-H4, H6Ortho to one EDG, Para to other
Aromatic 7.00 - 7.08Triplet (t)1H~8.0Ar-H5Meta to both EDGs (Deshielded)
Detailed Mechanistic Analysis

A. The "Isobutyl Signature" (0.9 - 3.8 ppm): The isobutyl group provides a self-validating pattern. You must observe a clean doublet for the


 attached to the oxygen.[1]
  • Differentiation: If this peak were a triplet, it would indicate an n-butyl chain (

    
    ).[1] If it were a multiplet/sextet, it would indicate sec-butoxy.[1] The doublet at ~3.7 ppm  confirms the isobutyl connectivity.[1]
    

B. The Aromatic Region (6.0 - 7.2 ppm): The 1,3-substitution pattern creates a specific shielding effect.

  • H2 (Position 2): This proton sits between the alkoxy and amino groups.[1] Both groups are Electron Donating Groups (EDGs) by resonance. Consequently, H2 is the most electron-rich and typically appears as the most upfield aromatic signal (~6.2 ppm), often as a narrow triplet due to small meta-couplings (

    
    ) to H4 and H6.[1]
    
  • H5 (Position 5): This proton is meta to both EDGs.[1] Resonance effects cannot effectively place electron density at this position.[1] Therefore, H5 is the most deshielded (downfield) aromatic proton, appearing as a pseudo-triplet around 7.05 ppm (

    
    , ortho-coupling to H4/H6).[1]
    

Spectral Analysis: ^{13}C NMR (100 MHz, CDCl₃)

Carbon NMR confirms the skeleton.[1] Key diagnostic peaks include the ipso-carbons bearing the heteroatoms.[1]

Shift (δ, ppm)Carbon TypeAssignmentNote
19.2

Isobutyl MethylsEquivalent carbons
28.3

Isobutyl Methine
74.5

Ether CarbonDiagnostic for O-alkyl
101.5 Ar-CHC2 (Between O/N)Highly shielded
105.0 Ar-CHC4Ortho to NH2
108.2 Ar-CHC6Ortho to OR
130.1 Ar-CHC5Meta position
147.8 Ar-C (Quat)C-NH2Ipso-amino
160.5 Ar-C (Quat)C-OIpso-ether

Advanced Verification (2D NMR)

To definitively prove the structure, run a COSY (Correlation Spectroscopy) experiment.[1]

COSY_Logic Isobutyl Isobutyl Chain Connectivity Rel1 Methyl (1.0) <--> Methine (2.1) Isobutyl->Rel1 Rel2 Methine (2.1) <--> O-CH2 (3.7) Isobutyl->Rel2 Aromatic Aromatic Ring Connectivity Rel3 H5 (7.05) <--> H4/H6 (6.3) Aromatic->Rel3 Rel4 H2 (6.2) shows NO correlations in COSY (only weak meta) Aromatic->Rel4

Figure 2: COSY correlation logic.[1][2] The lack of strong coupling to the H2 proton is a hallmark of the meta-substituted pattern.[1]

Troubleshooting & Quality Control

  • Broad NH2 Peak: If the amine peak is extremely broad or invisible, it is likely due to proton exchange with trace water or acidic impurities in the

    
    .[1]
    
    • Solution: Filter the sample through basic alumina or switch to

      
      .[1] In DMSO, the 
      
      
      
      peak will sharpen and shift downfield to ~4.8-5.0 ppm.[1]
  • Extra Doublets: If you see a doublet around 1.2 ppm and a quartet around 3.5 ppm, your sample contains residual Ethanol (common from recrystallization).[1]

  • Oxidation: Aniline derivatives oxidize easily.[1] New multiplets in the 6.5-7.5 ppm region often indicate the formation of azo-dimers or quinone-imines.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for additivity rules and coupling constants).

  • SDBS Database. (2023).[1] Spectral Database for Organic Compounds, SDBS.[1] AIST Japan.[1] Available at: [Link] (Source for general aniline and butyl ether fragment shifts).[1]

  • PubChem Compound Summary. (2023). 3-isobutoxyaniline.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link] (For identifying solvent peaks).

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 3-(2-Methylpropoxy)aniline using ESI-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 3-(2-Methylpropoxy)aniline, a key aromatic amine intermediate. Given the importance of structural confirmation and purity assessment in pharmaceutical and chemical synthesis, robust analytical methods are paramount. This document details two core mass spectrometry-based protocols: 1) Direct Infusion Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for rapid molecular weight confirmation and structural elucidation via fragmentation analysis, and 2) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification and impurity profiling. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducible results.

Introduction

Aniline and its derivatives are foundational building blocks in the synthesis of numerous industrial and pharmaceutical compounds.[1] 3-(2-Methylpropoxy)aniline, also known as 3-isobutoxyaniline, is an important intermediate whose identity and purity must be rigorously controlled. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural characterization.[1]

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of moderately polar and thermally labile molecules like anilines by transferring them from solution to the gas phase as intact protonated ions ([M+H]⁺).[2][3] When coupled with tandem mass spectrometry (MS/MS), ESI facilitates collision-induced dissociation (CID), providing characteristic fragmentation patterns that serve as a molecular fingerprint.[4] For complex mixtures or trace-level quantification, the separation power of liquid chromatography (LC) is integrated, creating a powerful LC-MS/MS platform.[5][6] This guide presents detailed, field-proven protocols for applying these techniques to 3-(2-Methylpropoxy)aniline.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the first step in robust method development.

PropertyValueSource
IUPAC Name 3-(2-methylpropoxy)anilinePubChem[7]
Molecular Formula C₁₀H₁₅NOPubChem[7]
Average Molecular Weight 165.23 g/mol PubChem[7]
Monoisotopic Mass 165.115364 DaPubChem[7]
Structure Chemical structure of 3-(2-Methylpropoxy)anilinePubChem[7]
Key Feature Basic amino group (-NH₂) amenable to positive mode ESIN/A

Part I: Qualitative Analysis by Direct Infusion ESI-MS/MS

Objective & Rationale

The primary goal of this protocol is to rapidly confirm the molecular weight of 3-(2-Methylpropoxy)aniline and to characterize its intrinsic fragmentation behavior. Direct infusion analysis is employed as a quick, efficient method to obtain a clean mass spectrum of a purified sample without chromatographic interference. The basicity of the aniline functional group makes it highly suitable for protonation in positive ion mode ESI, yielding a strong signal for the precursor ion [M+H]⁺. Subsequent MS/MS analysis of this ion provides a reproducible fragmentation signature crucial for unequivocal identification.

Protocol: Direct Infusion Analysis
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL 3-(2-Methylpropoxy)aniline in HPLC-grade methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[1]

    • Causality: The addition of formic acid is critical to lower the pH of the solution, which promotes the protonation of the basic nitrogen atom on the aniline ring, significantly enhancing the formation and signal intensity of the target [M+H]⁺ ion.[1]

  • Instrumentation & Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

    • Infusion: Infuse the working solution directly into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

    • ESI Source Parameters: The following are typical starting parameters and must be optimized for the specific instrument used.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe basic amine group readily accepts a proton.
Capillary Voltage +3.5 to +4.5 kVCreates the electrical field necessary for the electrospray process.[4]
Nebulizing Gas (N₂) Flow 1.0 - 1.5 L/minAssists in the formation of a fine spray of charged droplets.[8]
Drying Gas (N₂) Flow 8 - 12 L/minPromotes solvent evaporation from the charged droplets.[4]
Drying Gas Temperature 250 - 350 °CAids in desolvation to release gas-phase ions.[8]
MS Scan Range m/z 50 - 300To cover the precursor ion and its expected fragments.
  • MS/MS Fragmentation Protocol:

    • Acquire a full scan MS spectrum to identify the protonated molecular ion, [M+H]⁺, at m/z 166.12.

    • Select this m/z 166.12 ion as the precursor for Collision-Induced Dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum. The optimal energy will balance precursor ion depletion with the production of informative fragment ions.

Expected Results and Fragmentation Pathway

The fragmentation of protonated 3-(2-Methylpropoxy)aniline is predictable based on its structure. The primary fragmentation pathways involve the cleavage of the isobutoxy side chain.

Table of Expected Ions:

m/z (Theoretical)Ion FormulaDescription
166.1230[C₁₀H₁₆NO]⁺Protonated Molecular Ion [M+H]⁺
110.0600[C₆H₈NO]⁺Loss of isobutene (C₄H₈, 56.06 Da) via McLafferty-type rearrangement
93.0573[C₆H₇N]⁺Cleavage of the ether bond with charge retention on the aniline moiety (loss of C₄H₉O•)

Proposed Fragmentation Pathway:

The most likely fragmentation event is the neutral loss of isobutene (56 Da), a common pathway for ethers, resulting in a stable product ion at m/z 110. Another significant pathway is the cleavage of the ether bond.

G M [M+H]⁺ m/z 166.12 F1 [M+H - C₄H₈]⁺ m/z 110.06 M->F1  - 56.06 Da (Neutral Loss of Isobutene) F2 [C₆H₇N]⁺ m/z 93.06 M->F2  - 73.06 Da (Ether Bond Cleavage)

Caption: Proposed ESI-MS/MS fragmentation of 3-(2-Methylpropoxy)aniline.

Part II: Quantitative Analysis by LC-MS/MS

Objective & Rationale

This protocol establishes a highly selective and sensitive method for the quantification of 3-(2-Methylpropoxy)aniline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is essential for determining the purity of a sample, quantifying it in complex matrices (e.g., reaction mixtures, biological fluids), and detecting related impurities.[9] The chromatographic separation is crucial for resolving the target analyte from isomers or other structurally similar compounds, while the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and specificity.[10][11]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Curve & QC Preparation B Sample Dilution & Spiking (if needed) A->B C Filtration (0.22 µm) B->C D HPLC Separation (C18 Column) C->D E ESI+ Ionization D->E F MRM Detection (Triple Quadrupole) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: Workflow for quantitative LC-MS/MS analysis.

Protocol: LC-MS/MS Method
  • Sample and Standard Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock of 3-(2-Methylpropoxy)aniline in methanol.

    • Calibration Standards: Perform serial dilutions of the stock solution in the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a set of calibration standards covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy and precision.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentProvides high-pressure mixing for reproducible gradients.[10]
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Offers excellent retention and peak shape for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase; formic acid maintains consistent pH.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
Injection Volume 1 - 5 µLTo be optimized based on sample concentration and sensitivity.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA generic starting gradient; must be optimized for separation from any specific impurities.
MS System Triple Quadrupole (QqQ) Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and selectivity in MRM mode.[4]
Ionization Mode ESI PositiveAs determined in Part I.
  • MRM Method Development:

    • Using the fragmentation data from Part I, select the most intense and stable transitions for monitoring.

    • Quantifier Transition: The transition that gives the most abundant and reproducible signal. This is used for calculating the concentration.

    • Qualifier Transition: A second, less intense transition used for identity confirmation. The ratio of the qualifier to quantifier peak areas must remain constant across all standards and samples.

ParameterSetting
Precursor Ion (Q1) m/z 166.12
Product Ion (Q3) - Quantifier m/z 110.06
Product Ion (Q3) - Qualifier m/z 93.06
Collision Energy (eV) Optimize for each transition (typically 15-25 eV)
Dwell Time 50-100 ms
Data Analysis and System Validation
  • Calibration Curve: Plot the peak area of the quantifier transition against the concentration of the calibration standards. A linear regression should be applied, with an acceptable coefficient of determination (R²) of >0.99.[10]

  • Quantification: Determine the concentration of 3-(2-Methylpropoxy)aniline in unknown samples by interpolating their peak areas from the calibration curve.

  • Validation: The method's performance should be validated by assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[10]

Conclusion

The protocols detailed in this application note provide a robust and scientifically sound approach for the comprehensive mass spectrometric analysis of 3-(2-Methylpropoxy)aniline. Direct infusion ESI-MS/MS offers a rapid and definitive method for identity confirmation and structural analysis. For high-sensitivity quantification and purity assessment, the LC-MS/MS method delivers the necessary selectivity and performance. These self-validating systems, grounded in established analytical principles, empower researchers and drug development professionals to characterize this important chemical intermediate with high confidence and accuracy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6486608, 3-(2-Methylpropoxy)aniline. Retrieved February 7, 2026 from [Link].

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link].

  • BenchChem (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved February 7, 2026 from the BenchChem website.
  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies Application Note. Available at: [Link].

  • Ho, C. S., et al. (2003). ESI-MS: Principles and Applications. Clinical Biochemistry Review, 24(1), 3-12. Available at: [Link].

  • Xing, Y., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1181, 122888. Available at: [Link].

  • Welsch, T., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link].

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 63449668, N-(3-methylpentan-2-yl)-3-(2-methylpropoxy)aniline. Retrieved February 7, 2026 from [Link].

  • PubMed Central. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Retrieved February 7, 2026 from [Link].

  • Karni, M., & Mandelbaum, A. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 104. Available at: [Link].

  • Griesen, M. D., & Yeretzian, C. (2002). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Journal of the American Society for Mass Spectrometry, 13(5), 479-486. Available at: [Link].

  • Plater, M. J., et al. (2015). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Dyes and Pigments, 113, 325-332. Available at: [Link].

  • Chad's Prep (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link].

  • BenchChem (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Retrieved February 7, 2026 from the BenchChem website.
  • Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences, 43(1), 143-146. Available at: [Link].

  • Shimadzu (2012). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. Available at: [Link].

  • PubMed. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Retrieved February 7, 2026 from [Link].

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved February 7, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2060829, 2-(3-Methylphenoxy)aniline. Retrieved February 7, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 427432, 3-Propoxyaniline. Retrieved February 7, 2026 from [Link].

  • Kaltashov, I. A., & Zenobi, R. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link].

  • Prakash Organic Chemistry Classes (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14100, 3-Anilinopropionitrile. Retrieved February 7, 2026 from [Link].

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 3-(isobutoxyaniline)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 3-(isobutoxyaniline), a key intermediate in the synthesis of various pharmaceutical and chemical entities. The developed method is designed to separate the main component from its potential process-related impurities and degradation products, ensuring the quality and consistency of the final product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step protocol, and guidance on method validation in accordance with international guidelines.

Introduction: The Criticality of Purity in Synthesis

3-(isobutoxyaniline) serves as a vital building block in organic synthesis. The purity of this intermediate is paramount as impurities can carry through subsequent reaction steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API) or chemical product.[1][2] The manufacturing process of 3-(isobutoxyaniline), typically a Williamson ether synthesis involving the reaction of 3-aminophenol with an isobutyl halide, can introduce several potential impurities.[3] These may include unreacted starting materials, positional isomers, over-alkylated byproducts, and degradation products formed under the reaction conditions.[4][5]

Therefore, a reliable and sensitive analytical method is crucial for the quality control of 3-(isobutoxyaniline). High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[6] This application note details a reversed-phase HPLC (RP-HPLC) method that effectively separates 3-(isobutoxyaniline) from its key potential impurities.

Understanding the Analyte and Potential Impurities

A thorough understanding of the analyte and its potential impurities is the foundation for developing a robust HPLC method.

2.1. Physicochemical Properties of 3-(isobutoxyaniline)

PropertyValue (Estimated)Source
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
pKa (of the anilinium ion)~4-5General aniline derivatives
UV λmax~240 nm, ~290 nm[7]

Note: The properties are for the closely related 3-(tert-butoxy)aniline and are expected to be similar for 3-(isobutoxyaniline).

2.2. Potential Process-Related Impurities

Based on the typical synthesis route (Williamson ether synthesis from 3-aminophenol and an isobutyl halide), the following potential impurities have been identified for method development:

Impurity IDImpurity NameStructureRationale for Presence
A 3-Aminophenol3-AminophenolUnreacted starting material
B 4-(isobutoxyaniline)4-(isobutoxyaniline)Isomeric impurity from 4-aminophenol in the starting material
C 2-(isobutoxyaniline)2-(isobutoxyaniline)Isomeric impurity from 2-aminophenol in the starting material
D N-isobutyl-3-(isobutoxyaniline)N-isobutyl-3-(isobutoxyaniline)Over-alkylation of the amino group
E Oxidative DegradantsVarious polymeric structuresOxidation of the aminophenol moiety, often colored[4]

HPLC Method Development and Rationale

The goal of the HPLC method is to achieve baseline separation of 3-(isobutoxyaniline) from all potential impurities. A reversed-phase approach was chosen due to the non-polar nature of the analyte and most of its impurities.

3.1. Choice of Stationary Phase: The Role of C18

A C18 (octadecylsilyl) stationary phase is the most common and versatile reversed-phase packing. Its hydrophobic nature provides excellent retention for moderately non-polar compounds like 3-(isobutoxyaniline) and its derivatives. A high-purity silica-based C18 column is recommended to minimize peak tailing for the basic aniline moiety.

3.2. Mobile Phase Selection and Optimization

A mixture of an aqueous buffer and an organic modifier is used as the mobile phase.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase: A slightly acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7) is employed to suppress the ionization of the aniline's amino group (pKa ~4-5). This ensures consistent retention times and sharp, symmetrical peak shapes by minimizing interactions with residual silanol groups on the stationary phase.

  • Gradient Elution: A gradient elution is necessary to separate the more polar impurity (3-aminophenol) from the main analyte and the less polar, over-alkylated impurity within a reasonable runtime.

3.3. Detection Wavelength

Based on the UV spectra of aniline and its derivatives, a detection wavelength of 254 nm is chosen as it provides good absorbance for both the main analyte and the potential aromatic impurities.[7] A photodiode array (PDA) detector is recommended to assess peak purity and to identify any co-eluting impurities.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity analysis of 3-(isobutoxyaniline).

4.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Formic acid (analytical grade).

  • 3-(isobutoxyaniline) reference standard and sample.

4.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of 3-(isobutoxyaniline) reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 3-(isobutoxyaniline) sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm

4.4. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mpA Prepare Mobile Phase A (0.1% Formic Acid in Water) hplc_system Equilibrate HPLC System with Initial Conditions prep_mpA->hplc_system prep_mpB Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) prep_mpB->hplc_system prep_dil Prepare Diluent (ACN/Water 50:50) prep_std Prepare Standard Solution (1.0 mg/mL) prep_dil->prep_std prep_smp Prepare Sample Solution (1.0 mg/mL) prep_dil->prep_smp inject_std Inject Standard Solution prep_std->inject_std inject_smp Inject Sample Solution prep_smp->inject_smp hplc_system->inject_std integrate Integrate Chromatograms inject_smp->integrate calc Calculate Purity (% Area) integrate->calc report Generate Report calc->report

Caption: Experimental workflow for the HPLC analysis of 3-(isobutoxyaniline).

Data Analysis and Interpretation

The purity of the 3-(isobutoxyaniline) sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

5.1. Typical Chromatogram and Peak Identification

A representative chromatogram should show good separation between the main peak and the potential impurities. The expected elution order based on polarity would be: 3-Aminophenol (most polar, earliest eluting) -> 3-(isobutoxyaniline) -> Isomeric impurities -> N-isobutyl-3-(isobutoxyaniline) (least polar, latest eluting).

5.2. Hypothetical Data Presentation

Peak IDRetention Time (min)Area (%)Identification
13.50.15Impurity A (3-Aminophenol)
28.299.53-(isobutoxyaniline)
38.90.20Impurity B (4-(isobutoxyaniline))
412.50.15Impurity D (N-isobutyl-3-(isobutoxyaniline))

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9]

6.1. Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the baseline separation of the main peak from all known impurities and placebo peaks. Peak purity analysis using a PDA detector should also be performed.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal sample concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Recoveries in the range of 98.0% to 102.0% are typically required.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters to investigate include mobile phase composition, pH, flow rate, and column temperature.

6.2. Logical Relationship of Method Development and Validation

G cluster_dev Method Development cluster_routine Routine Analysis dev_obj Define Analytical Target Profile dev_params Optimize Chromatographic Parameters dev_obj->dev_params dev_sep Achieve Separation of Analyte and Impurities dev_params->dev_sep val_spec Specificity dev_sep->val_spec val_lin Linearity val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_lodq LOD/LOQ val_prec->val_lodq val_rob Robustness val_lodq->val_rob routine_qc Quality Control Testing val_rob->routine_qc routine_stab Stability Studies routine_qc->routine_stab

Caption: The logical progression from method development to validation and routine use.

Conclusion

This application note describes a selective, robust, and reliable reversed-phase HPLC method for the determination of the purity of 3-(isobutoxyaniline). The method is capable of separating the main component from its potential process-related impurities and degradation products. The detailed protocol and discussion on method validation provide a comprehensive resource for analytical laboratories involved in the quality control of this important chemical intermediate. Adherence to the principles outlined in this document will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of the final products.

References

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Etherification reaction of an aminophenol using a phase transfer system.
  • The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses. ResearchGate. [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. [Link]

  • Potentially Mutagenic Impurities: Analysis of Structural Classes and Carcinogenic Potencies of Chemical Intermediates in Pharmaceutical Syntheses Supports Alternative Methods to the Default TTC for Calculating Safe Levels of Impurities. PubMed. [Link]

  • 3-(tert-butoxy)aniline. PubChem. [Link]

  • LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. PubMed. [Link]

Sources

Application Note: Precision N-Alkylation of 3-(Isobutoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic protocols for the N-alkylation of 3-(isobutoxy)aniline (CAS: 1021338-76-2), a critical scaffold in the synthesis of GPCR ligands and CNS-active pharmaceutical intermediates. While the electron-donating isobutoxy group enhances the nucleophilicity of the aniline nitrogen, it simultaneously increases the risk of over-alkylation (formation of tertiary amines or quaternary ammonium salts). This guide provides two validated workflows: Reductive Amination (Method A) as the gold standard for mono-selectivity, and Controlled Direct Alkylation (Method B) for cases where aldehyde precursors are unstable.

Strategic Analysis & Chemistry

The meta-position of the isobutoxy group in 3-(isobutoxy)aniline provides a unique electronic environment. Unlike para-alkoxy anilines, where the lone pair donates directly into the nitrogen's conjugation system via resonance, the meta-alkoxy group exerts an inductive electron-withdrawing effect (


) balanced by a weaker mesomeric donation. However, the overall ring remains electron-rich compared to unsubstituted aniline.

The Challenge: In direct alkylation with alkyl halides (R-X), the product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a "runaway" reaction and significant dialkylation impurities.

The Solution: Reductive amination bypasses this nucleophilicity competition by proceeding through a neutral imine intermediate, which is then selectively reduced.

Comparison of Methods
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Primary Mechanism Imine formation

Hydride reduction
SN2 Nucleophilic Substitution
Selectivity (Mono:Di) Excellent (>95:5)Moderate to Poor (requires optimization)
Reagent Stability Requires stable Aldehyde/KetoneRequires Alkyl Halide (often toxic)
Reaction Conditions Mild, Room Temp, Acid CatalysisBasic, often requires heat
Recommendation Primary Choice Secondary Choice (if aldehyde unavailable)

Visualized Pathways

The following diagrams illustrate the mechanistic pathways and the decision logic for selecting the appropriate protocol.

ReactionPathways cluster_0 Method A: Reductive Amination (Controlled) Start 3-(Isobutoxy)aniline Imine Imine Intermediate (Neutral) Start->Imine + Aldehyde - H2O Product Mono-N-alkylated Product (Secondary Amine) Start->Product + Alkyl Halide (Base) Aldehyde Aldehyde (R-CHO) Imine->Product + STAB (Hydride) Selective Reduction OverAlk Dialkylated Impurity (Tertiary Amine) Product->OverAlk + Alkyl Halide (Runaway Reaction)

Figure 1: Mechanistic contrast between Reductive Amination (Solid lines) and Direct Alkylation (Dashed red lines), highlighting the "runaway" risk of the latter.

Protocol A: Reductive Amination (The Gold Standard)

Reference Basis: Modified Abdel-Magid Protocol [1].

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces imines faster than aldehydes, allowing for a "one-pot" procedure without isolating the imine.

Materials
  • Substrate: 3-(Isobutoxy)aniline (1.0 equiv)

  • Reagent: Aldehyde (R-CHO) (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(isobutoxy)aniline (1.0 equiv) in DCE (concentration ~0.2 M).

  • Aldehyde Addition: Add the Aldehyde (1.1 equiv).

    • Note: If the aldehyde is a solid, add it as a solution in a minimal amount of DCE.

  • Catalysis: Add Acetic Acid (1.0 equiv).

    • Causality: The acid protonates the carbonyl oxygen or the hemiaminal intermediate, accelerating the dehydration to the imine.

  • Imine Formation (Optional Check): Stir for 15–30 minutes at Room Temperature (RT).

    • Validation: For sterically hindered aldehydes, monitor by TLC/LCMS to ensure imine formation before adding the reductant.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere for 2–16 hours.

    • Monitoring: Monitor consumption of the imine intermediate via LCMS.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to neutralize the acetic acid and destroy excess borohydride.

  • Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Controlled Direct Alkylation

Use Case: When the alkyl group cannot be derived from an aldehyde (e.g., isopropyl, tert-butyl) or the aldehyde is unstable.

Materials
  • Substrate: 3-(Isobutoxy)aniline (1.0 equiv)

  • Reagent: Alkyl Halide (R-X, preferably Bromide or Iodide) (0.9 – 1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Procedure
  • Setup: Dissolve 3-(isobutoxy)aniline and Base in ACN. Heat to 50–60°C.

  • Controlled Addition: Dissolve the Alkyl Halide in ACN.

    • Critical Step: Add the alkyl halide solution dropwise via a syringe pump over 1–2 hours.

    • Causality: Keeping the concentration of the alkylating agent low relative to the amine minimizes the statistical probability of the product (secondary amine) encountering an alkyl halide molecule before the starting material does.

  • Monitoring: Stop the reaction when the starting material is ~90% consumed.

    • Trade-off: Pushing for 100% conversion often results in 10–15% dialkylation. It is better to accept 10% unreacted starting material (separable) than 10% dialkylated impurity (difficult to separate).

Analytical Validation & Troubleshooting

Quality Control Parameters
ParameterSpecificationMethod
Appearance Pale yellow to brown oil/solidVisual
Mono-Alkylated Purity > 95% (Area %)HPLC (C18, ACN/H2O + 0.1% Formic Acid)
Dialkylated Impurity < 2%HPLC
Identity M+1 (Target Mass)LC-MS (ESI+)
Troubleshooting Guide
  • Problem: High levels of dialkylation in Method A.

    • Root Cause:[1][2][3][4][5][6][7] The aldehyde is too reactive, or the imine was not fully formed before reduction.

    • Fix: Pre-stir the amine and aldehyde for 1 hour before adding STAB. Use a stepwise reduction (NaBH4 in MeOH) if STAB fails.

  • Problem: No reaction in Method B.

    • Root Cause:[1][2][3][4][5][6][7] Alkyl chloride used instead of bromide/iodide; temperature too low.

    • Fix: Add Sodium Iodide (NaI, 0.1 equiv) as a Finkelstein catalyst to generate the more reactive alkyl iodide in situ.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

  • BenchChem . Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline. (Analogous chemistry for isobutoxy derivatives).

Sources

Application Note & Protocol: Synthesis of N-(3-(2-methylpropoxy)phenyl)acetamide via Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acylated anilines are pivotal structural motifs in medicinal chemistry and materials science, serving as key precursors for a multitude of pharmaceuticals and functional organic materials. The acylation of the primary amino group in substituted anilines is a fundamental transformation that not only protects the amine but also modulates its electronic properties, influencing subsequent chemical modifications. This document provides a comprehensive, field-tested protocol for the N-acylation of 3-(2-Methylpropoxy)aniline using acetic anhydride. We delve into the causality behind the experimental design, offering a robust, self-validating procedure suitable for researchers in organic synthesis and drug development. The protocol details the reaction setup, work-up, purification, and characterization of the target compound, N-(3-(2-methylpropoxy)phenyl)acetamide.

Introduction: The Rationale for Aniline Acylation

The acylation of anilines is a cornerstone reaction in organic synthesis. Converting the highly activating and basic amino group (-NH₂) into a less activating and non-basic amide group (-CONHCH₃) serves several critical functions. Firstly, it acts as a protecting group, preventing unwanted side reactions such as oxidation, which aniline derivatives are prone to.[1] Secondly, the steric bulk of the acetyl group can direct subsequent electrophilic aromatic substitution reactions preferentially to the para position.[2] The resulting amide, N-(3-(2-methylpropoxy)phenyl)acetamide, is a valuable intermediate for further functionalization, potentially in the synthesis of novel bioactive molecules. The 2-methylpropoxy (isobutoxy) group is a common feature in pharmacologically active compounds, contributing to lipophilicity and metabolic stability.[3][4] This protocol employs a classic and efficient method using acetic anhydride as the acylating agent in an aqueous medium.[5]

Reaction Scheme and Mechanism

The overall transformation involves the reaction of 3-(2-Methylpropoxy)aniline with acetic anhydride to yield N-(3-(2-methylpropoxy)phenyl)acetamide and acetic acid as a byproduct.[6]

Overall Reaction: Reaction Scheme

Mechanistic Pathway: The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[7] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion, which is a good leaving group. Finally, the acetate ion acts as a base to deprotonate the positively charged nitrogen atom, yielding the stable amide product and acetic acid.[8]

G cluster_mechanism Reaction Mechanism: Nucleophilic Acyl Substitution Aniline 3-(2-Methylpropoxy)aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Loss of Leaving Group Acetate Acetate Ion (Leaving Group/Base) Tetrahedral->Acetate Product N-acetylated Product ProtonatedAmide->Product Deprotonation Acetate->ProtonatedAmide Acts as Base

Caption: Mechanism of aniline acylation.

Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Equipment
Reagents & SolventsEquipment
3-(2-Methylpropoxy)aniline (1.65 g, ~10 mmol)100 mL Erlenmeyer flask or beaker
Concentrated Hydrochloric Acid (HCl, ~1.0 mL)50 mL beaker
Acetic Anhydride (1.2 mL, ~12.5 mmol)Magnetic stirrer and stir bar
Sodium Acetate (anhydrous, 1.7 g, ~20 mmol)Ice bath
Deionized WaterBüchner funnel and filter flask
95% EthanolFilter paper
Celite or Filter Aid (optional)Spatulas and weighing paper
TLC plates (Silica gel 60 F₂₅₄)Glass capillaries for TLC spotting
UV lamp for TLC visualization
Step-by-Step Procedure

The following workflow outlines the synthesis from starting materials to the final, purified product.

Caption: Experimental workflow for aniline acylation.

  • Preparation of the Aniline Salt Solution:

    • To a 100 mL Erlenmeyer flask, add 30 mL of deionized water.

    • While stirring, carefully add the 3-(2-Methylpropoxy)aniline (1.65 g). The aniline will likely be immiscible.

    • Slowly add concentrated HCl (~1.0 mL). The causality here is to form the aniline hydrochloride salt, which is soluble in water, creating a homogeneous solution for the reaction.[9] Stir until all the aniline has dissolved.

  • Acylation Reaction:

    • In a separate 50 mL beaker, prepare the base solution by dissolving sodium acetate (1.7 g) in 10 mL of deionized water.

    • To the stirring aniline hydrochloride solution, add the acetic anhydride (1.2 mL) in one portion.

    • Immediately follow with the addition of the sodium acetate solution.[10] The sodium acetate serves a dual purpose: it acts as a base to deprotonate the intermediate and neutralizes the newly formed acetic acid, driving the reaction to completion.[9]

    • A white precipitate of the product, N-(3-(2-methylpropoxy)phenyl)acetamide, should form almost instantly.

  • Isolation of the Crude Product:

    • Continue stirring the mixture for 10-15 minutes to ensure the reaction is complete.

    • Cool the flask in an ice bath for at least 20 minutes. Lowering the temperature decreases the solubility of the product, maximizing the yield of the precipitate.[9]

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid product in the funnel with two portions of cold deionized water (2 x 15 mL) to remove any remaining salts and water-soluble impurities.

    • Press the solid dry on the filter paper and then leave it to air-dry or dry in a low-temperature oven (~50-60 °C).

  • Purification by Recrystallization:

    • Transfer the crude, dry solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent system, such as a 1:1 mixture of 95% ethanol and water. Start with ~20-30 mL.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. The principle of recrystallization is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature.[11]

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals, as impurities tend to remain in the solution.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization
  • Thin-Layer Chromatography (TLC): Monitor the reaction progress by co-spotting the starting material and the reaction mixture on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The product should have a different Rf value than the starting aniline.

  • Melting Point: Determine the melting point of the purified, dry product. A sharp melting point range is indicative of high purity.

  • Spectroscopy: Confirm the structure of the product using IR and ¹H NMR spectroscopy.

    • IR: Expect to see a strong C=O stretch (amide) around 1660-1680 cm⁻¹ and an N-H stretch around 3250-3300 cm⁻¹.

    • ¹H NMR: Look for the appearance of a singlet for the acetyl methyl group (-COCH₃) around δ 2.1 ppm and a singlet for the amide proton (N-H) around δ 7.5-8.5 ppm.

Quantitative Data Summary

The following table provides a summary of the reagents used in this protocol.

CompoundMolar Mass ( g/mol )Amount UsedMoles (mmol)Equivalents
3-(2-Methylpropoxy)aniline165.231.65 g10.01.0
Acetic Anhydride102.091.2 mL (1.3 g)12.7~1.25
Sodium Acetate (anhydrous)82.031.7 g20.7~2.0
Product (Theoretical Yield) 207.27 2.07 g 10.0 -

Safety Precautions

  • 3-(2-Methylpropoxy)aniline: Substituted anilines are toxic if swallowed, in contact with skin, or if inhaled.[12][13] They are also suspected of causing genetic defects and cancer.[13][14] Handle with extreme care in a fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Reacts with water, so handle in a dry environment where possible before adding to the aqueous solution.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care.

  • General: Always wear appropriate PPE. In case of skin contact, wash immediately with plenty of water. In case of eye contact, flush with water for at least 15 minutes and seek medical attention.

Troubleshooting

IssueProbable CauseSolution
Product does not precipitate Insufficient product formation or product is too soluble.Check TLC to confirm reaction completion. If complete, try adding more ice or a small seed crystal to induce precipitation. Ensure the pH is not highly acidic.
Product is oily or gummy Presence of impurities or incomplete drying.The product may have a low melting point or impurities are depressing it. Ensure the starting aniline is pure. During recrystallization, allow for very slow cooling. If it persists, consider purification by column chromatography.
Low Yield Incomplete reaction or loss during work-up/recrystallization.Ensure sufficient reaction time. Be careful not to use too much solvent during recrystallization, as this will lead to product loss in the mother liquor. Minimize transfers between flasks.
Reaction does not go to completion (TLC) Insufficient acylating agent or base.Ensure accurate measurement of reagents. A slight excess of acetic anhydride is recommended. Ensure the sodium acetate was added promptly after the anhydride.

References

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

  • BYJU'S. (n.d.). Preparation of Acetanilide. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • CDN. (n.d.). Aniline and acetic anhydride were reacted to form solid acetanilide. [Link]

  • YouTube. (2020). Acetylation of aniline. [Link]

  • Quora. (2018). What happens to acetic anhydride after reacting with aniline?[Link]

  • Google Patents. (n.d.).
  • Patsnap Eureka. (n.d.). Preparation method of compound 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester and febuxostat. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?[Link]

  • Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Isobutoxyaniline)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist[1]

Introduction: The Target & The Challenge

Target Molecule: 3-(Isobutoxyaniline) (CAS: 19961-26-3) Structure: m-isomer of an aniline ring substituted with an isobutoxy group (


).[1]
Application:  Key intermediate in the synthesis of pharmaceutical agents and azo dyes.

The Core Problem: Synthesizing 3-(isobutoxyaniline) presents a classic "chemoselectivity vs. atom economy" dilemma. The isobutyl group is a primary alkyl chain but possesses


-branching, which sterically hinders 

reactions and promotes E2 elimination.[1] Furthermore, the aniline nitrogen is more nucleophilic than the phenol oxygen, leading to selectivity issues in direct alkylation.[1]

This guide covers the two primary synthetic routes and their specific impurity profiles:

  • Route A (The "Clean" Standard): Alkylation of 3-nitrophenol

    
     Reduction.
    
  • Route B (The "Direct" Economy): Direct alkylation of 3-aminophenol.

Module 1: The Nitro-Reduction Route (Route A)

This is the industry-preferred route for high-purity applications. It separates the C-O bond formation from the sensitive amine functionality.[1]

Workflow & Impurity Map

NitroRoute Start 3-Nitrophenol Inter 3-Isobutoxynitrobenzene (Intermediate) Start->Inter Williamson Ether Synthesis SP2 Impurity B: Unreacted 3-Nitrophenol Start->SP2 Incomplete Conv. IsobutylBr Isobutyl Bromide IsobutylBr->Inter SP1 Impurity A: Isobutylene (Gas) (Elimination Product) IsobutylBr->SP1 E2 Elimination (High Temp/Strong Base) Base Base (K2CO3) Base->Inter Red H2 / Pd/C (Reduction) Inter->Red SP3 Impurity C: Azoxy/Azo Dimers (Colored) Inter->SP3 Coupling via Nitroso interm. SP4 Impurity D: Hydroxylamine (Incomplete Red.) Inter->SP4 Stalled Red. Target TARGET: 3-(Isobutoxyaniline) Red->Target

Caption: Figure 1. Impurity genesis in the Nitro-Reduction pathway. Note the bifurcation at the alkylation step due to steric hindrance.

Troubleshooting Guide: Route A
Issue 1: Low Yield in Step 1 (Ether Synthesis)

Symptom: Strong smell of olefin (gas evolution) and recovery of unreacted nitrophenol.[1]

  • Root Cause: The isobutyl group has a

    
    -branch. While it is a primary halide, the steric bulk slows down the 
    
    
    
    attack, making the E2 elimination (formation of isobutylene) competitive, especially with strong bases (like NaOH/KOH) or high temperatures [1, 2].[1]
  • Solution:

    • Switch to a weaker base like Potassium Carbonate (

      
      ) in a polar aprotic solvent (DMF or Acetone).[1]
      
    • Keep reaction temperature moderate (

      
      ). Do not reflux aggressively.
      
    • Protocol Adjustment: Add a catalytic amount of Potassium Iodide (Finkelstein condition) to convert the alkyl bromide to the more reactive alkyl iodide in situ.

Issue 2: Product is Purple/Red after Reduction

Symptom: The final aniline is deeply colored, even after filtration.

  • Root Cause: Formation of azo (

    
    ) or azoxy (
    
    
    
    ) dimers.[1] This occurs when the reduction intermediate (nitrosobenzene) reacts with the hydroxylamine intermediate under basic conditions or due to catalyst poisoning [3].
  • Solution:

    • Ensure the hydrogenation is acidic or neutral.[1] Avoid basic media during reduction.[1]

    • Purification: These impurities are non-polar.[1] A short silica plug filtration usually removes the colored dimers effectively.

Module 2: The Direct Aminophenol Route (Route B)

This route is economically attractive (one step) but chemically hazardous due to selectivity issues.[1]

Workflow & Impurity Map

DirectRoute Start 3-Aminophenol Target TARGET (O-Alkyl): 3-(Isobutoxyaniline) Start->Target Path A: O-Attack (Hard Nucleophile) N_Alkyl Impurity X (Major): N-isobutyl-3-aminophenol (N-Alkylation) Start->N_Alkyl Path B: N-Attack (Soft Nucleophile) Reagent Isobutyl Bromide + Base Reagent->Target Reagent->N_Alkyl NO_Dialkyl Impurity Y: 3-isobutoxy-N-isobutylaniline (N,O-Dialkylation) Target->NO_Dialkyl Over-alkylation N_Alkyl->NO_Dialkyl Over-alkylation

Caption: Figure 2. The selectivity challenge in direct alkylation.[1][2] Competition between the Nitrogen lone pair and Oxygen phenolate.

Troubleshooting Guide: Route B
Issue 3: "I have a mixture of products I cannot separate."

Symptom: HPLC/GC shows three major peaks. Mass spec shows M+ (Target), M+ (Isomer), and M+56 (Dialkylated).[1]

  • Root Cause: Ambient alkylation of 3-aminophenol favors N-alkylation because the nitrogen lone pair is generally more nucleophilic than the neutral oxygen. Even if base is used to generate the phenoxide (O-), the reaction rates are competitive [4, 5].[1]

  • Solution:

    • The "Schiff Base" Protection: You must protect the amine.[1]

    • Step 1: React 3-aminophenol with Benzaldehyde

      
       Forms Benzylidene-3-aminophenol (Imine).[1]
      
    • Step 2: Alkylate the phenol (O-alkylation).

    • Step 3: Hydrolyze the imine (dilute acid) to regenerate the amine.

    • Why: The imine nitrogen is much less nucleophilic, forcing the alkyl halide to react with the oxygen [4].[1]

Module 3: Analytical Reference Table

Use this table to identify side products in your crude mixture.

Retention Time (Rel)IdentityOriginMass Spec Signature
0.2 Isobutylene Elimination of alkyl halide(Gas, usually lost)
0.8 3-Nitrophenol Unreacted Starting MaterialM-56 (Loss of isobutyl)
1.0 3-(Isobutoxyaniline) Target 165.1

1.1 N-isobutyl-3-aminophenol Regioisomer (Route B)[1]165.1 (Identical mass, different retention)
1.3 3,3'-Azobis(isobutoxybenzene) Reduction Dimer (Route A)326

(Deep Color)
1.4 3-isobutoxy-N-isobutylaniline Over-alkylation221

(+56 mass units)

Experimental Protocol: Selective Synthesis (Recommended)

Method: Route A (Nitro-Reduction) modified for steric hindrance.[1]

  • O-Alkylation:

    • Charge a flask with 3-nitrophenol (1.0 eq) and DMF (5 vol).

    • Add

      
        (1.5 eq) and stir for 30 min at RT (Formation of phenoxide).
      
    • Add Isobutyl bromide (1.2 eq) and KI (0.1 eq).[1]

    • Critical: Heat to 70°C . Do not exceed 90°C to minimize elimination to isobutylene.[1]

    • Monitor by TLC/HPLC until nitrophenol < 2%.

    • Workup: Pour into water, extract with Ethyl Acetate.[1] Wash with NaOH (1M) to remove unreacted nitrophenol.

  • Reduction:

    • Dissolve intermediate in Ethanol .

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 30 psi (2 bar) at RT.

    • Note: If azo impurities appear (purple color), add trace acetic acid to the reduction mixture to suppress coupling.[1]

References

  • Williamson, A. W. (1850).[1][3][4] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism for ether synthesis and elimination competition).[1]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Planning and Side Reactions". Link

  • Schwartz, T. J., et al. (2025).[1][5] "Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities". ResearchGate.[1][6] (Discusses catalyst poisoning and incomplete reduction profiles). Link

  • Wang, R., & Xu, J. (2009).[1] "Selective alkylation of aminophenols". Arkivoc, (ii), 293-299.[1] (Definitive guide on N vs O selectivity and the benzaldehyde protection strategy). Link[1]

  • Bar-Haim, G., & Kol, M. (2004).[1][2] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN". Organic Letters, 6(20), 3549-3551.[1] Link[1]

Sources

purification of 3-(2-Methylpropoxy)aniline from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2-Methylpropoxy)aniline

Welcome to the technical support guide for the purification of 3-(2-Methylpropoxy)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this compound from unreacted starting materials and reaction byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable starting materials and impurities I should expect in my crude 3-(2-Methylpropoxy)aniline reaction mixture?

A1: Understanding Your Impurity Profile

The impurities present are entirely dependent on the synthetic route employed. The two most common pathways to anilines like yours are (A) Williamson ether synthesis starting from an aminophenol, or (B) reduction of a nitroaromatic compound.

  • Route A: Williamson Ether Synthesis: This route typically involves reacting 3-aminophenol with an isobutyl halide (e.g., 1-bromo-2-methylpropane) in the presence of a base.

    • Expected Impurities:

      • Unreacted 3-Aminophenol: A polar, amphoteric compound.

      • Unreacted Isobutyl Halide: A volatile, neutral compound.

      • Over-alkylation Products: N-isobutylated or N,N-diisobutylated anilines. These are often less polar than the desired product.

      • Inorganic Salts: Byproducts from the base used (e.g., K₂CO₃, NaOH).

  • Route B: Nitroarene Reduction: This involves the reduction of 1-(2-Methylpropoxy)-3-nitrobenzene, often using methods like catalytic hydrogenation (H₂/Pd/C) or metal-acid reduction (Sn/HCl).

    • Expected Impurities:

      • Unreacted 1-(2-Methylpropoxy)-3-nitrobenzene: A neutral, relatively non-polar compound.

      • Reduction Intermediates: Such as the corresponding nitroso and hydroxylamine species.

      • Catalyst Residues: Palladium or tin salts, which must be removed.

A preliminary analysis by Thin Layer Chromatography (TLC) is crucial to visualize the complexity of your crude mixture and guide your purification strategy.

Q2: My crude product is a dark, oily mixture. What is the most robust first-pass purification method to remove the bulk of impurities?

A2: Acid-Base Liquid-Liquid Extraction

For purifying anilines, which are organic bases, acid-base extraction is an exceptionally powerful and scalable first step.[1][2][3] This technique exploits the differential solubility of the basic aniline and non-basic (neutral or acidic) impurities in aqueous and organic phases. The aniline can be reversibly converted to its water-soluble salt form.[4][5]

Causality: 3-(2-Methylpropoxy)aniline, like other anilines, has a basic amino group (-NH₂) that readily reacts with a strong acid (like HCl) to form an ammonium salt (anilinium chloride). This salt is ionic and therefore highly soluble in water, while neutral organic impurities (e.g., unreacted nitro-compound, over-alkylation byproducts) remain in the organic solvent.[5]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it three times with 1M hydrochloric acid (HCl). The basic aniline will move into the aqueous layer as its hydrochloride salt.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). This neutralizes the anilinium salt, regenerating the water-insoluble free aniline, which will often appear as an oil or precipitate.

  • Back-Extraction: Extract the now-basic aqueous solution three times with fresh organic solvent (EtOAc or DCM). The purified aniline will now be in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified, free aniline.

AcidBaseExtraction cluster_organic Organic Phase (e.g., EtOAc) cluster_aqueous Aqueous Phase Crude Crude Mixture (Aniline + Neutral Impurities) ImpOrg Neutral Impurities Crude->ImpOrg  Organic Layer after  HCl wash AnilineSalt Anilinium Salt (Water Soluble) Crude->AnilineSalt  Add 1M HCl   PureOrg Purified Aniline AnilineSalt->PureOrg  Add 3M NaOH,  then EtOAc   WasteAq Aqueous Waste AnilineSalt->WasteAq  Aqueous Layer after  back-extraction

Caption: Workflow for purifying aniline via acid-base extraction.

Q3: After extraction, my aniline is still yellow or brown. How can I remove these colored impurities?

A3: Vacuum Distillation

Anilines are prone to air oxidation, which forms highly colored polymeric impurities.[6] These high-molecular-weight compounds are typically non-volatile. Vacuum distillation is the ideal method to separate your desired liquid product from these non-volatile residues.

Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure inside the distillation apparatus (creating a vacuum), the boiling point is significantly lowered.[6] This is critical for high-boiling compounds like many aniline derivatives, as it allows them to distill at a lower temperature, preventing thermal decomposition.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgNotes
Aniline (Reference)93.13184Prone to oxidation.[7]
3-Chloro-2-methylaniline141.60227-229 (approx.)Boiling point at 10 mmHg is 115-117 °C.
3-(2-Methylpropoxy)aniline 179.26 ~250-270 (Estimated) High boiling point necessitates vacuum distillation.
Polymeric Impurities> 500Very High / Non-volatileSource of dark coloration.[6]
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying Agent: Add a few pellets of potassium hydroxide (KOH) or a small amount of calcium hydride (CaH₂) to the distillation flask containing your extracted aniline. This will remove residual water.[8][9]

  • Vacuum: Slowly apply vacuum from a vacuum pump, using a cold trap to protect the pump.

  • Heating: Gently heat the distillation flask using a heating mantle. Use a stir bar for smooth boiling.

  • Collection: Collect the fraction that distills at a constant temperature. The purified 3-(2-Methylpropoxy)aniline should be a colorless or pale yellow liquid.

  • Storage: Immediately store the purified aniline under an inert atmosphere (Nitrogen or Argon) in a dark, sealed container to prevent re-oxidation.[9]

Q4: I have an impurity with a very similar boiling point to my product. How can I achieve high purity?

A4: Flash Column Chromatography

When distillation is ineffective due to close boiling points, flash column chromatography provides separation based on differences in polarity.

Causality: Silica gel is a polar stationary phase. Compounds in the mobile phase (eluent) travel through the column, and their separation is based on their partitioning between the stationary and mobile phases. More polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel faster and elute earlier.

Critical Insight for Anilines: The surface of silica gel is slightly acidic due to silanol (Si-OH) groups. Basic compounds like anilines can interact very strongly, leading to significant "tailing" and poor separation.[10] To counteract this, a small amount of a basic modifier, typically triethylamine (Et₃N, ~1%), is added to the eluent system.[10] The triethylamine competitively binds to the acidic sites on the silica, allowing the aniline to elute with sharp, well-defined bands.[11]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the developing chamber. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using your chosen eluent (containing 1% Et₃N).

  • Loading: Dissolve your sample in a minimal amount of the eluent and load it carefully onto the top of the silica gel.

  • Elution: Run the column by applying positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Assess Impurities) Crude->TLC Extraction Acid-Base Extraction TLC->Extraction  Bulk Impurities  (Neutral/Acidic) Chromatography Flash Chromatography TLC->Chromatography  Closely Related  Impurities Present Distillation Vacuum Distillation Extraction->Distillation  Colored / High-Boiling  Impurities Remain Pure Pure Product (>98%) Extraction->Pure  If Sufficiently Pure Distillation->Pure Chromatography->Pure

Caption: Decision workflow for purifying 3-(2-Methylpropoxy)aniline.

References

  • Purification of Aniline - Chempedia . LookChem. Available at: [Link]

  • WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE . WIPO Patentscope. Available at: [Link]

  • Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls . Organic Syntheses. Available at: [Link]

  • Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System . MDPI. Available at: [Link]

  • Vacuum Distillation of Aniline . Texium. Available at: [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite . ResearchGate. Available at: [Link]

  • How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? . Quora. Available at: [Link]

  • Aniline is separated from a mixture by a Fractional class 12 chemistry cbse . Vedantu. Available at: [Link]

  • Purify and dry aniline? . Reddit. Available at: [Link]

  • US10889539B2 - Aniline purification process. Google Patents.
  • How do I remove aniline from the reaction mixture? . ResearchGate. Available at: [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline? . Stack Exchange. Available at: [Link]

  • De novo three-component synthesis of meta-substituted anilines . ResearchGate. Available at: [Link]

  • 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- . PubChem. Available at: [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis . ResearchGate. Available at: [Link]

  • Does aniline stick in columns during column chromatography? . ResearchGate. Available at: [Link]

  • Recrystallization: Figure 1. Structure of Aniline . Scribd. Available at: [Link]

  • Direct synthesis of anilines and nitrosobenzenes from phenols . eScholarship.org. Available at: [Link]

  • CN111056954A - Aniline purification method. Google Patents.
  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) . ACS Publications. Available at: [Link]

  • Exp 6 - Extraction . Chem LibreTexts. Available at: [Link]

  • 3-(2-Methoxyethoxy)aniline . PubChem. Available at: [Link]

Sources

Technical Support Center: Stability of 3-(2-Methylpropoxy)aniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Methylpropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(2-Methylpropoxy)aniline in an acidic environment?

When 3-(2-Methylpropoxy)aniline is exposed to acidic conditions, two primary functional groups are susceptible to reaction: the aniline amine group and the ether linkage. The lone pair of electrons on the nitrogen of the aniline group makes it basic, and it will readily react with strong acids to form an anilinium ion[1]. The ether linkage, while generally more stable, can undergo cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles[2][3].

Q2: How does the protonation of the aniline group affect the molecule's properties?

The protonation of the amino group to form the anilinium ion (C₆H₄(NH₃⁺)O(CH₂CH(CH₃)₂)) has several significant consequences:

  • Solubility: The formation of the anilinium salt generally increases the aqueous solubility of the molecule.

  • Reactivity: The -NH₃⁺ group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution reactions. This is a key consideration if you are performing reactions on the aromatic ring in an acidic medium[4].

  • Basicity: In its protonated form, the aniline is no longer basic[1].

Q3: Under what acidic conditions should I expect the ether bond to cleave?

Cleavage of the ether bond in aryl alkyl ethers typically requires strong acids and often elevated temperatures[2][3]. The reaction is initiated by the protonation of the ether oxygen, which makes the alkyl group susceptible to nucleophilic attack. The specific conditions will depend on the concentration and type of acid used. For instance, strong hydrohalic acids like HBr or HI are particularly effective at cleaving ethers[3].

Q4: What are the likely degradation products of 3-(2-Methylpropoxy)aniline in a strong acidic solution?

The primary degradation products from the acidic cleavage of the ether bond would be 3-aminophenol and an isobutyl derivative . The isobutyl derivative could be isobutanol if water is the nucleophile, or an isobutyl halide if a hydrohalic acid is used[2].

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC-MS analysis after acidic workup. Acid-catalyzed degradation of 3-(2-Methylpropoxy)aniline.1. Confirm Peak Identity: Use mass spectrometry to identify the molecular weights of the new peaks. Compare these with the expected molecular weights of 3-aminophenol and isobutanol/isobutyl halide. 2. Modify Workup: If possible, use a milder acidic condition or reduce the exposure time to the acid. Consider using a buffered acidic solution. 3. Lower Temperature: Perform the acidic step at a lower temperature to reduce the rate of ether cleavage.
Poor recovery of 3-(2-Methylpropoxy)aniline from an acidic aqueous layer during extraction. The compound is protonated and is now more soluble in the aqueous layer.1. Adjust pH: Before extraction with an organic solvent, carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the anilinium ion and reduce its aqueous solubility. Monitor the pH to avoid making the solution too basic, which could lead to other side reactions. 2. Use a More Polar Extraction Solvent: If pH adjustment is not feasible, consider using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.
Inconsistent reaction outcomes when using 3-(2-Methylpropoxy)aniline in an acidic reaction medium. The protonation state of the aniline can influence its reactivity and the overall reaction pathway.1. Control pH: Use a buffered system to maintain a consistent pH throughout the reaction. 2. Protecting Groups: If the aniline functionality is interfering with the desired reaction, consider protecting it before subjecting the molecule to acidic conditions.

Experimental Protocols

Protocol 1: General Stability Assessment of 3-(2-Methylpropoxy)aniline in Acidic Solution

This protocol provides a framework for assessing the stability of 3-(2-Methylpropoxy)aniline under specific acidic conditions.

Materials:

  • 3-(2-Methylpropoxy)aniline

  • Acid of interest (e.g., HCl, H₂SO₄)

  • Deionized water

  • Buffer solutions (if required)

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)[5]

  • pH meter

  • Thermostatically controlled water bath or heating block

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(2-Methylpropoxy)aniline of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Solution Preparation: Prepare the acidic solution of the desired concentration (e.g., 0.1 M HCl).

  • Incubation: a. In a series of vials, add a known volume of the 3-(2-Methylpropoxy)aniline stock solution. b. Add the acidic solution to each vial to reach the final desired concentration of the aniline and acid. c. Prepare a control sample with deionized water instead of the acidic solution. d. Place the vials in a thermostatically controlled environment at the desired temperature.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching and Preparation: Immediately neutralize the aliquot with a suitable base to stop any further degradation. Dilute the sample as necessary for analysis.

  • Analysis: Analyze the samples by a validated HPLC or GC-MS method to quantify the remaining 3-(2-Methylpropoxy)aniline and any degradation products.[6][7]

  • Data Analysis: Plot the concentration of 3-(2-Methylpropoxy)aniline as a function of time to determine the degradation rate.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Acid-Catalyzed Hydrolysis of 3-(2-Methylpropoxy)aniline

cluster_0 Protonation of Ether Oxygen cluster_1 Nucleophilic Attack cluster_2 Cleavage and Product Formation A 3-(2-Methylpropoxy)aniline B Protonated Ether A->B + H+ D Transition State B->D C Nucleophile (e.g., H2O) C->D E 3-Aminophenol D->E F Isobutanol D->F

Caption: Acid-catalyzed hydrolysis of the ether linkage.

Diagram 2: Experimental Workflow for Stability Assessment

prep Prepare Stock and Acidic Solutions incubate Incubate Samples at Defined Temperature prep->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Neutralize to Stop Reaction sample->quench analyze Analyze by HPLC/GC-MS quench->analyze data Plot Concentration vs. Time analyze->data

Sources

Technical Support Center: Investigating the Degradation of 3-(isobutoxyaniline)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(isobutoxyaniline). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and degradation profile. Given that the specific degradation pathways of 3-(isobutoxyaniline) are not extensively documented in publicly available literature, this document provides a robust framework for investigating its stability through forced degradation studies, a cornerstone of pharmaceutical development and chemical stability assessment.[1][2]

Our approach is grounded in the fundamental chemical principles governing the constituent functional groups of the molecule: an aromatic amine (aniline derivative) and an aryl ether. By understanding the known reactivity of these groups, we can hypothesize potential degradation routes and design experiments to confirm them. This guide will walk you through hypothesized pathways, detailed experimental protocols for stress testing, and troubleshooting for the analytical methods used to monitor degradation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to study the degradation of 3-(isobutoxyaniline)?

Understanding the chemical stability of any compound is fundamental to its development and use. Degradation products, often referred to as impurities, can potentially impact the efficacy and safety of a final product.[3] Regulatory bodies, guided by standards like the ICH Q1A guidelines, mandate stability testing to establish a shelf-life and ensure product quality.[4][5] Forced degradation studies are the first step in this process, helping to identify likely degradants, develop and validate stability-indicating analytical methods, and understand the molecule's intrinsic stability.[6]

Q2: What are the most probable sites of degradation on the 3-(isobutoxyaniline) molecule?

Based on its structure, there are two primary sites susceptible to chemical degradation:

  • The Aniline Moiety: The amino group (-NH₂) is electron-rich and highly susceptible to oxidation.[7]

  • The Ether Linkage: The isobutoxy group (-O-CH₂-CH(CH₃)₂) is connected to the aromatic ring via an ether bond, which can be susceptible to cleavage under acidic conditions.[8][9]

Q3: What types of degradation can I expect?

The primary degradation pathways you should investigate are:

  • Oxidative Degradation: In the presence of oxidizing agents, the aniline nitrogen can be oxidized to form various products.[10][11]

  • Hydrolytic Degradation: The ether linkage may be cleaved under acidic or, less commonly, strongly basic conditions.[12]

  • Photolytic Degradation: The aromatic ring is a chromophore that can absorb UV light, potentially leading to photodegradation.[13][14]

Hypothesized Degradation Pathways

The following pathways are proposed based on established chemical principles for aniline and aryl ether moieties. These serve as a starting point for your investigation.

Oxidative Degradation Pathway

The aniline functional group is readily oxidized. Common oxidizing agents like hydrogen peroxide (H₂O₂) can produce a cascade of products. The initial oxidation often forms a nitroso intermediate, which can be further oxidized to a nitro compound or participate in coupling reactions.[15][16]

G parent 3-(isobutoxyaniline) nitroso 3-isobutoxy-1-nitrosobenzene parent->nitroso [O] H₂O₂ nitro 3-isobutoxy-1-nitrobenzene nitroso->nitro [O] Further Oxidation azoxy Bis(3-isobutoxyphenyl)diazene oxide (Azoxy Dimer) nitroso->azoxy Condensation with 3-(isobutoxyaniline)

Caption: Hypothesized oxidative degradation of 3-(isobutoxyaniline).

Acid-Catalyzed Hydrolytic Degradation

Aryl alkyl ethers can be cleaved by strong acids. The reaction proceeds via protonation of the ether oxygen, making the isobutyl group a better leaving group.[8][12] This results in the formation of a phenol and an isobutyl-containing species, likely isobutanol or an isobutyl halide depending on the acid used (e.g., HBr or HI).[12]

G parent 3-(isobutoxyaniline) protonated Protonated Ether Intermediate parent->protonated H⁺ (Strong Acid) phenol 3-Aminophenol protonated->phenol Nucleophilic Attack (e.g., H₂O, Br⁻) isobutyl Isobutanol / Isobutyl Halide protonated->isobutyl Cleavage

Caption: Hypothesized acid-catalyzed hydrolysis of 3-(isobutoxyaniline).

Experimental Design: Forced Degradation Protocol

This section provides a systematic workflow for conducting a forced degradation study on 3-(isobutoxyaniline). The goal is to induce degradation of approximately 5-20% to ensure that secondary degradation is minimized.

Workflow for Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid thermal Thermal (80°C, Solid & Solution) prep->thermal photo Photolytic (ICH Q1B Light Box) prep->photo sample Sample at Time Points (e.g., 0, 2, 8, 24 hr) acid->sample base->sample oxid->sample thermal->sample photo->sample quench Neutralize/Quench (if applicable) sample->quench analyze Analyze via HPLC-UV/MS quench->analyze eval Evaluate Peak Purity Identify Degradants Mass Balance Calculation analyze->eval

Caption: General workflow for a forced degradation study.

Step-by-Step Protocols
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(isobutoxyaniline) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acidic Hydrolysis: Use 0.1 M HCl. Heat at 60°C.

    • Basic Hydrolysis: Use 0.1 M NaOH. Heat at 60°C.

    • Oxidative Stress: Use 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Test both the solid compound and the solution at an elevated temperature (e.g., 80°C).

    • Photolytic Stress: Expose the solution to light conditions as specified in ICH Q1B guidelines, including a dark control.[6]

  • Sampling and Quenching:

    • Take samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (details below).

Analytical Methodology

A robust HPLC method coupled with both UV and Mass Spectrometry (MS) detection is essential for separating the parent compound from its degradation products and for identifying those products.

Recommended HPLC-UV/MS Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase HPLC.
Gradient 5% to 95% B over 15 minutesA broad gradient is necessary to elute potential degradants with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
UV Detection Diode Array Detector (DAD)Allows for peak purity assessment and detection at multiple wavelengths (e.g., 254 nm, 280 nm).
MS Detection ESI+, Full Scan & MS/MSElectrospray Ionization in positive mode (ESI+) is effective for amines. MS/MS helps in structural elucidation of degradants.

Troubleshooting Guide

Problem: Poor peak shape (tailing) for the parent 3-(isobutoxyaniline) peak.

  • Cause: Secondary interactions between the basic aniline group and acidic silanols on the HPLC column packing.[17]

  • Solution 1: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or TFA) to keep the aniline protonated.

  • Solution 2: Use a column with high-purity silica or one that is end-capped to minimize available silanols.

  • Solution 3: Add a competing base like triethylamine (TEA) to the mobile phase (Note: TEA is not MS-friendly).[17]

Problem: Ghost peaks appear in the chromatogram, especially in blank runs.

  • Cause: Contamination in the mobile phase, injection solvent, or carryover from a previous injection.[18]

  • Solution 1: Prepare fresh mobile phases using high-purity (HPLC/MS grade) solvents and additives.

  • Solution 2: Run a needle wash program on the autosampler with a strong solvent (e.g., 90% acetonitrile) to reduce carryover.

  • Solution 3: Inject a blank (mobile phase) after a high-concentration sample to confirm carryover.

Problem: Variable or decreasing peak area for the main peak over a sequence.

  • Cause 1: The sample is degrading in the autosampler vial over time.

  • Solution 1: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down degradation.[18]

  • Cause 2: Poor sample solubility or precipitation in the vial.

  • Solution 2: Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. If the initial mobile phase is highly aqueous, dissolving the sample in a high percentage of organic solvent can cause it to crash upon injection.

Problem: The mass balance is poor (sum of parent and degradant peak areas is significantly less than 100% of the initial area).

  • Cause 1: A degradant is not being detected by the UV detector (lacks a chromophore) or is not eluting from the column.

  • Solution 1: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel if available. Extend the gradient run time to ensure all compounds have eluted.

  • Cause 2: The degradant has a very different UV response factor compared to the parent compound.

  • Solution 2: While exact quantification requires standards, comparing peak areas at multiple wavelengths can give an indication of purity. Mass balance is often an estimate without isolating each degradant.

References

  • Forced Degrad
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Manufacturing.
  • Stability Indicating Forced Degrad
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014).
  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps.
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Sustainable Chemistry & Engineering.
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and comput
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Technology Networks.
  • Q1A(R2) Guideline. (2010). ICH.
  • Isobutyl: Properties, Uses, and Industrial Applic
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. (2014). RSC Publishing.
  • Analysis of aniline impurities. Trajan Scientific and Medical.
  • Provisional Peer-Reviewed Toxicity Values for Isobutyl Alcohol (CASRN 78-83-1). NCBI.
  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2025). MDPI.
  • Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. (1995). American Chemical Society.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Quality Guidelines. ICH.
  • Catalyzed oxidation of aniline by hydrogen peroxide in the presence of cnts: A Possible case of a nanodimension reaction. RIT Digital Institutional Repository.
  • Degradation of Pharmaceuticals Through Sequential Photon Absorption and Photoionization – the Case of Amiloride Deriv
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • HPLC Troubleshooting Guide. Agilent.
  • Ester Hydrolysis (Acidic and Basic Conditions). (2014). YouTube.
  • The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp. J-STAGE.
  • Degradation of Isobutyl Chloride by OH Radicals and Cl Atoms: Insights into Kinetics and Atmospheric Implications. (2025).
  • Catalytic Oxidation of Aniline by Aqueous Hydrogen Peroxide in the Presence of Some Heteropolyoxometal
  • PURITY AND IMPURITY ANALYSIS. Agilent.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA.
  • On-Column Sample Degradation. (2026).
  • Aniline. Wikipedia.
  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
  • Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS. PerkinElmer.
  • Mechanisms of Ester hydrolysis. Science discussions.
  • Biodegradation of pharmaceuticals in photobioreactors – a systematic liter
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). EMA.
  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015).
  • Identification of Volatile Butyl Rubber Thermal-Oxidative Degradation Products by Cryofocusing Gas Chromatography/Mass Spectrometry. (1998). OSTI.GOV.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.

Sources

Technical Support Center: Purification of 3-(Isobutoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It prioritizes the specific physicochemical challenges of 3-(isobutoxy)aniline (CAS: 104576-86-5), specifically its basicity, lipophilicity, and oxidation potential.

Case ID: PUR-ISOAN-03 Status: Active Applicable For: Medicinal Chemistry Intermediates, Kinase Inhibitor Synthesis Safety Warning: Anilines are toxic by inhalation and skin absorption. Handle in a fume hood.

Core Chemical Profile & Purification Logic[1][2]

Before initiating purification, understand the molecule's behavior on the stationary phase. 3-(Isobutoxy)aniline presents a dual challenge:

  • The Amine (Basicity): The aniline nitrogen (

    
    ) acts as a hydrogen bond acceptor. Standard silica gel (
    
    
    
    ) contains acidic silanol groups (Si-OH).
    • The Conflict:[1][2][3][4] The basic amine interacts strongly with the acidic silanols, leading to peak tailing (streaking) and irreversible adsorption (yield loss).

  • The Isobutoxy Group (Lipophilicity): The isobutyl ether adds significant steric bulk and lipophilicity compared to bare aniline.

    • The Result: While the amine drags on silica, the greasy tail pushes for faster elution, often causing "smearing" rather than distinct bands if the silica is not neutralized.

Decision Matrix: Selecting the Stationary Phase

Use this logic flow to determine your column setup.

purification_logic start Start: Crude 3-(Isobutoxy)aniline check_tlc Step 1: Run TLC (10% EtOAc/Hex) Does it streak? start->check_tlc no_streak Standard Silica (Direct Elution) check_tlc->no_streak Discrete Spot yes_streak Silanol Interaction Detected check_tlc->yes_streak Comet tail / Streak deactivate Action: Deactivate Silica yes_streak->deactivate method_a Method A: Mobile Phase Modifier (Add 1% Et3N to eluent) deactivate->method_a Small Scale (<1g) method_b Method B: Pre-buffered Column (Slurry pack with 5% Et3N) deactivate->method_b Large Scale (>1g)

Figure 1: Decision matrix for stationary phase selection based on TLC behavior.

Experimental Protocols

Protocol A: Silica Deactivation (The "TEA Wash")

Recommended for preventing streaking and ensuring high recovery.

Why this works: Triethylamine (TEA) effectively competes for the acidic silanol sites on the silica gel. By saturating these sites with TEA, the target aniline is forced to remain in the mobile phase, resulting in a sharp band.

Step-by-Step:

  • Slurry Preparation: Suspend the silica gel in the starting eluent (e.g., 95:5 Hexane:EtOAc) containing 1–3% Triethylamine (TEA) or 1% Aqueous Ammonia .

  • Packing: Pour the slurry into the column.

  • Flush: Elute the column with 2–3 column volumes (CV) of the mobile phase containing the base.

  • Equilibration (Critical): Flush with neutral mobile phase (no base) for 1 CV just before loading, OR continue using 0.5% TEA in the mobile phase throughout the run.

    • Note: If you keep TEA in the mobile phase, the product will elute as the free base.

  • Loading: Load the crude material (dissolved in minimal DCM or Toluene).

  • Elution: Run the gradient.

Protocol B: Solvent Systems

Data derived from standard aniline purification profiles.

Solvent SystemCompositionApplicationNotes
Standard Hexane / Ethyl Acetate (EtOAc)0%

30% EtOAc
Best for removing non-polar impurities. The isobutoxy group makes the molecule soluble in high hexane ratios.
Polar Alternative DCM / Methanol100% DCM

5% MeOH
Use only if the compound is stuck. Warning: DCM/MeOH on silica can generate heat; equilibrate well.
Modifier Triethylamine (TEA)0.5% - 1.0%Add to the weaker solvent (Hexane) bottle to ensure constant concentration.

Troubleshooting Guide (FAQ)

Issue 1: "My product is turning brown/black on the column."

Diagnosis: Oxidative Decomposition. Anilines are electron-rich and prone to oxidation, forming quinoid-like impurities (colored species) upon exposure to air and light, especially when adsorbed on a high-surface-area support like silica.

Corrective Actions:

  • Speed is Key: Do not leave the compound on the column overnight. Flash chromatography should be completed in <45 minutes.

  • Inert Gas: If using a flash system (e.g., Biotage/CombiFlash), use Nitrogen instead of compressed air to drive the flow.

  • Light Protection: Wrap the column in aluminum foil if the separation takes longer than 1 hour.

  • Alternative: If decomposition is severe, switch to Neutral Alumina stationary phase, which is less catalytic for oxidation than acidic silica.

Issue 2: "I see 'Ghost Peaks' or broad smearing even with TEA."

Diagnosis: Solubility Mismatch or Salt Formation.[5] If the crude was dissolved in a strong acid (like HCl) during workup, you may be loading the hydrochloride salt. Salts do not move on silica with non-polar solvents.

Corrective Actions:

  • Free-Base Check: Dissolve a small aliquot of crude in DCM and wash with sat. NaHCO

    
    . TLC the organic layer. If the 
    
    
    
    changes, your crude was a salt.
  • Pre-Column Neutralization: Treat the crude oil with TEA (1.5 eq) in the loading solvent before injecting it onto the column.

Issue 3: "How do I remove the Triethylamine after the column?"

Diagnosis: TEA Contamination. TEA (bp 89°C) can co-elute or remain in the oil.

Corrective Actions:

  • Azeotrope: Rotovap the fractions with added Heptane or Toluene. This helps co-evaporate the TEA.

  • High Vacuum: 3-(Isobutoxy)aniline has a high boiling point (>250°C estimated). Drying under high vacuum (<1 mbar) at 40°C for 2 hours will remove residual TEA without losing the product.

  • Bicarbonate Wash: If TEA persists, redissolve the purified oil in Et

    
    O/EtOAc and wash with saturated NaHCO
    
    
    
    (removes TEA salts) or water (removes free TEA slowly).

Advanced Workflow: The "Neutralized" Silica Setup[5]

For critical purity requirements (e.g., >99% for biological assays), use this specific workflow to minimize silica-catalyzed degradation.

neutralized_workflow cluster_0 Preparation cluster_1 Running step1 Slurry Silica in Hexane + 2% TEA step2 Pack Column step1->step2 step3 Flush 2 CV (Remove excess TEA) step2->step3 step4 Load Sample (in Toluene/DCM) step3->step4 step5 Elute (Hex/EtOAc Gradient) step4->step5

Figure 2: Optimized workflow for packing a base-deactivated column.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[1] Retrieved from [Link]

  • Reich, H. J. (2024).[6] Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Ortho, Meta, and Para-Isobutoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the ortho-, meta-, and para-isomers of isobutoxyaniline. It is designed for researchers and drug development professionals, focusing on structural activity relationships (SAR), synthetic accessibility, and physicochemical properties.

Executive Summary

The isobutoxyaniline isomers (2-, 3-, and 4-(2-methylpropoxy)aniline) represent a critical class of alkoxyanilines used as intermediates in the synthesis of local anesthetics, kinase inhibitors, and liquid crystalline materials. While they share the same molecular formula (


), their distinct substitution patterns dictate their electronic properties, basicity, and utility in medicinal chemistry.
  • Para-isobutoxyaniline (4-isomer): The most industrially relevant isomer, widely used as a scaffold for liquid crystals and local anesthetics due to its linear geometry and enhanced nucleophilicity.

  • Meta-isobutoxyaniline (3-isomer): A specialized building block often employed to fine-tune lipophilicity and metabolic stability in drug candidates (e.g., tubulin inhibitors) without significantly altering electronic donation to the amine.

  • Ortho-isobutoxyaniline (2-isomer): Primarily used to introduce steric bulk adjacent to the nitrogen center, influencing rotational barriers and receptor binding selectivity in androgen receptor antagonists.

Chemical Identity & Physicochemical Properties

The following table synthesizes experimental and predicted data for the three isomers. Note the distinct melting point depression in the ortho isomer due to steric disruption of crystal packing.

PropertyOrtho (2-Isobutoxyaniline) Meta (3-Isobutoxyaniline) Para (4-Isobutoxyaniline)
CAS Number 104065-95-437532-43-75198-04-9
Molecular Weight 165.23 g/mol 165.23 g/mol 165.23 g/mol
Physical State Oily Liquid / Low Melt SolidSolid (mp 39–40 °C)Solid (mp ~46 °C)*
Boiling Point ~135 °C (at 10 Torr)~140 °C (at 10 Torr)145–146 °C (at 10 Torr)
pKa (Predicted) ~4.4 (Weaker Base)~4.1 (Weakest Base)5.15 (Strongest Base)
Electronic Effect Inductive (-I) > Resonance (+R)Inductive (-I) DominantResonance (+R) Dominant
Key Application Steric Control / LigandsTubulin InhibitorsAnesthetics / Dyes

*Note: Para-isomers often exhibit higher melting points due to symmetry-enabled crystal packing, though the flexible isobutoxy chain lowers this relative to methoxy analogs.

Structural & Electronic Analysis

Electronic Effects & Basicity

The position of the isobutoxy group (


) fundamentally alters the reactivity of the aniline nitrogen:
  • Para (4-position): The oxygen lone pair can donate electron density directly into the ring and onto the nitrogen via resonance. This makes 4-isobutoxyaniline the most basic and most nucleophilic isomer, ideal for

    
     reactions or amide couplings.
    
  • Meta (3-position): Resonance stabilization is geometrically impossible at the meta position. The oxygen atom acts primarily as an electron-withdrawing group via induction (

    
     effect), lowering the electron density on the nitrogen. Consequently, this isomer is the least basic .
    
  • Ortho (2-position): A complex interplay exists. While resonance is possible, the bulky isobutoxy group twists the nitrogen out of planarity (steric inhibition of resonance), reducing orbital overlap. Additionally, the inductive withdrawal is strong due to proximity. This results in intermediate basicity and unique chelation potential.

Steric Influence (The Isobutyl Tail)

Unlike a simple methoxy group, the isobutoxy tail is bulky.

  • Ortho-Effect: In 2-isobutoxyaniline, the isobutyl group creates a "steric fence" around the amine. This is exploited in catalyst design to prevent catalyst deactivation or to induce atropisomerism in specific ligand frameworks.

Synthetic Accessibility & Pathways

The synthesis of these isomers requires divergent strategies. Direct alkylation of aminophenols is possible but often yields N-alkylated byproducts. The preferred industrial routes involve the reduction of the corresponding nitrobenzenes.

Synthesis Workflow Diagram

SynthesisPathways Start_Cl Chloronitrobenzene (Ortho or Para) Inter_Ortho 2-Isobutoxynitrobenzene Start_Cl->Inter_Ortho SnAr (Ortho) Inter_Para 4-Isobutoxynitrobenzene Start_Cl->Inter_Para SnAr (Para) Start_OH 3-Nitrophenol (Meta Precursor) Inter_Meta 3-Isobutoxynitrobenzene Start_OH->Inter_Meta Williamson Ether Isobutanol Isobutanol / Base (NaH or K2CO3) Isobutanol->Inter_Ortho Isobutanol->Inter_Para IsobutylBr Isobutyl Bromide + Base IsobutylBr->Inter_Meta Prod_Ortho 2-Isobutoxyaniline Inter_Ortho->Prod_Ortho Reduction Prod_Para 4-Isobutoxyaniline Inter_Para->Prod_Para Reduction Prod_Meta 3-Isobutoxyaniline Inter_Meta->Prod_Meta Reduction Red_Agent Reduction (H2/Pd-C or Fe/HCl) Red_Agent->Prod_Ortho Red_Agent->Prod_Para Red_Agent->Prod_Meta

Figure 1: Divergent synthetic pathways. Ortho/Para isomers are accessible via Nucleophilic Aromatic Substitution (SnAr) of chloronitrobenzenes. The Meta isomer requires Williamson ether synthesis starting from nitrophenol due to the lack of activation for SnAr.

Experimental Protocols

Protocol A: Synthesis of 4-Isobutoxyaniline (SnAr Route)

This method is preferred for high-yield synthesis of the para isomer.

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 eq)

  • Isobutanol (1.5 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Solvent: DMSO or DMF

  • Reducing Agent: Hydrazine hydrate/FeCl3 or H2/Pd-C

Step-by-Step Methodology:

  • Ether Formation: Dissolve 1-chloro-4-nitrobenzene in DMSO. Add powdered KOH and isobutanol. Heat to 80–100 °C for 4–6 hours. The solution will darken. Monitor TLC for the disappearance of the starting chloride.

  • Workup: Pour the reaction mixture into ice water. The intermediate 4-isobutoxynitrobenzene will precipitate as a yellow solid. Filter and wash with water. Recrystallize from ethanol if necessary.

  • Reduction: Dissolve the nitro intermediate in ethanol. Add 10% Pd/C catalyst (5 wt%). Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure. The product, 4-isobutoxyaniline, is obtained as an off-white solid or oil which can be further purified by vacuum distillation or conversion to the hydrochloride salt (using HCl/Ether).

Protocol B: Synthesis of 3-Isobutoxyaniline (Alkylation Route)

Reagents:

  • 3-Nitrophenol

  • Isobutyl bromide

  • Potassium Carbonate (

    
    )
    
  • DMF[1]

Methodology:

  • Alkylation: React 3-nitrophenol with isobutyl bromide in DMF at 60 °C using

    
     as a base. This avoids the harsh conditions of SnAr which fail for meta-isomers.
    
  • Reduction: Proceed with catalytic hydrogenation as described in Protocol A.

Pharmaceutical Applications & SAR

IsomerBiological/Industrial ApplicationMechanism of Action
Para Local Anesthetics (e.g., Pramocaine analogs)The para-alkoxy group mimics the lipophilic tail of ester/amide anesthetics, blocking voltage-gated

channels.
Meta Tubulin Polymerization Inhibitors Used in Indenopyrazole derivatives. The meta-isobutoxy group occupies a specific hydrophobic pocket in the colchicine binding site of tubulin.
Ortho Androgen Receptor (AR) Antagonists In bis-benzamide structures, the ortho-isobutoxy group induces a conformational twist that disrupts AR-coactivator interactions.

Case Study: Tubulin Inhibition Research indicates that replacing a methoxy group with an isobutoxy group at the meta-position of anilino-quinazoline scaffolds can significantly enhance potency against multidrug-resistant cancer cell lines by increasing lipophilic contact without incurring the steric penalty of a para-substituent.

References

  • PubChem Compound Summary . (n.d.). 4-Isobutoxyaniline (CID 79685). National Center for Biotechnology Information. Retrieved from [Link]

  • Bordwell pKa Table . (n.d.). Acidity in DMSO and Water. Organic Chemistry Data. Retrieved from [Link]

  • Noguchi, K., et al. (2008). Synthesis and Structure-Activity Relationships of Indenopyrazole Derivatives as Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Inferred from snippet 1.29 context on Indenopyrazoles).
  • Song, Y., et al. (2013). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

A Researcher's Guide to Confirming the Purity of Synthesized 3-(Isobutoxyaniline) by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the final product is a non-negotiable cornerstone of quality control. For a key intermediate like 3-(isobutoxyaniline), even minor impurities can significantly impact downstream reactions, biological activity, and safety profiles. This guide provides an in-depth examination of elemental analysis as a primary method for purity confirmation, comparing its utility and performance against other common analytical techniques.

The Critical Role of Purity for 3-(Isobutoxyaniline)

3-(Isobutoxyaniline), with the chemical formula C₁₀H₁₅NO, is a crucial building block in medicinal chemistry. Its purity is paramount. Potential impurities arising from its synthesis—such as unreacted starting materials, regioisomers, or by-products—can interfere with subsequent synthetic steps or introduce unwanted toxicological properties.[1][2][3] Therefore, a robust analytical method to confirm the elemental composition is the first line of defense in validating a successful synthesis.

Primer on Elemental Analysis (EA) for Purity Determination

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for determining the mass percentages of these core elements in a sample.[4] The principle is straightforward: if the synthesized compound is pure, its experimentally determined elemental composition will closely match the theoretical values calculated from its molecular formula.[5]

Theoretical Composition of 3-(Isobutoxyaniline) (C₁₀H₁₅NO)

Before any analysis, the theoretical or calculated elemental composition must be known.

  • Molecular Weight: 165.23 g/mol

  • Carbon (C): (12.011 * 10 / 165.23) * 100% = 72.69%

  • Hydrogen (H): (1.008 * 15 / 165.23) * 100% = 9.15%

  • Nitrogen (N): (14.007 * 1 / 165.23) * 100% = 8.48%

  • Oxygen (O) (by difference): 100% - (72.69% + 9.15% + 8.48%) = 9.68%

A significant deviation from these values in the experimental results suggests the presence of impurities. Many peer-reviewed journals in synthetic chemistry require elemental analysis data to be within ±0.4% of the theoretical values for a compound to be considered pure.[6][7]

The Engine of Analysis: Combustion Method

The most common technique for CHN analysis is based on the complete and instantaneous oxidation of the sample through "flash combustion".[8][9] This process, often called the Dumas method, converts all organic material into simple combustion product gases (CO₂, H₂O, and N₂).[4][9]

Mechanism of Action:

  • A precisely weighed sample (typically 1-3 mg) is combusted in an oxygen-rich environment at high temperatures (~1000°C).[10][11]

  • The resulting gases are passed through a series of reagents and traps to remove any interfering elements (like halogens or sulfur) and to ensure complete conversion.

  • The purified gases (CO₂, H₂O, N₂) are separated, typically by gas chromatography (GC), and measured by a thermal conductivity detector (TCD).[11]

  • The instrument's software then calculates the mass percentages of C, H, and N in the original sample.

Experimental Workflow: A Self-Validating System

Trustworthiness in analytical data comes from a protocol designed to be self-validating. This involves rigorous calibration and the use of certified standards.

Method_Selection Start Goal of Analysis? Q1 Confirm Bulk Empirical Formula? Start->Q1 Q2 Identify & Quantify Specific Organic Impurities? Start->Q2 Q3 Need Structural Info or Absolute Quantification? Start->Q3 Q1->Q2 No EA Use Elemental Analysis Q1->EA Yes Q2->Q3 No HPLC Use HPLC Q2->HPLC Yes, trace levels NMR Use NMR / qNMR Q3->NMR Yes Combine Use Orthogonal Methods (e.g., HPLC + NMR) Q3->Combine Also need trace analysis

Sources

Comparative Analysis & Cross-Validation: HPLC-UV vs. GC-FID for 3-(2-Methylpropoxy)aniline Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a cross-validation framework for the quantitative analysis of 3-(2-Methylpropoxy)aniline (CAS: 37532-43-7), a critical intermediate in organic synthesis.[1][2][3] We compare two orthogonal methodologies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) .[1][2][3]

While HPLC offers superior versatility for non-volatile impurities and salt forms, GC-FID demonstrates higher resolution for volatile synthesis byproducts and process solvents.[1][2][3] This guide provides validated protocols, experimental data comparisons, and a decision matrix for researchers in drug development and industrial quality control.

Strategic Context & Analyte Profile

3-(2-Methylpropoxy)aniline (also known as 3-isobutoxyaniline) presents specific analytical challenges due to its physicochemical properties. As a liquid aniline derivative with a pKa of approximately 4.8, it is susceptible to oxidation and exhibits pH-dependent retention behavior in liquid chromatography.[1][2][3]

  • Chemical Nature: Weak base, hydrophobic side chain (Isobutoxy group).[1][2][3]

  • Critical Quality Attributes (CQAs): Purity, organic volatile impurities (OVIs), and potential oxidation products (azo compounds).[2][3]

  • Validation Standard: Protocols are grounded in ICH Q2(R1/R2) guidelines for specificity, linearity, accuracy, and precision.[1][2]

Methodology Overview

To ensure data integrity, we employ an orthogonal cross-validation strategy . This involves analyzing the same sample sets using two methods based on fundamentally different separation mechanisms (polarity/partitioning vs. volatility/boiling point).[1][2][3]

Method A: RP-HPLC (The Stability-Indicating Standard)[1][2]
  • Rationale: Preferred for final product release testing where non-volatile degradation products or inorganic salts might be present.[1][2][3]

  • Mechanism: Partitioning based on hydrophobicity using a C18 stationary phase with pH control to suppress amine ionization and prevent peak tailing.[1][3]

Method B: GC-FID (The Process Control Standard)[1][2]
  • Rationale: Ideal for in-process monitoring (IPC) due to rapid run times and superior resolution of volatile starting materials (e.g., isobutyl bromide, 3-aminophenol).[1][2]

  • Mechanism: Separation based on boiling point and polarity; direct injection avoids solvent front interference common in HPLC for early eluters.[1][3]

Experimental Protocols

Protocol A: RP-HPLC Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1][2][3]

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 7.0).[1][2][3] Note: Neutral pH is chosen to keep the aniline in its free base form, maximizing retention and peak symmetry.[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1][2][3]

  • Gradient: Isocratic 60:40 (A:B) or Gradient 5% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1][2][3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Protocol B: GC-FID Conditions[1][2][3]
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms (5% Phenyl-arylene polymer), 30 m x 0.25 mm x 0.25 µm.[1][2][3]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min).[2][3]

Cross-Validation Results

The following data summarizes a comparative validation study. Samples were spiked at 80%, 100%, and 120% of the target concentration (1.0 mg/mL).

Table 1: Comparative Validation Parameters
ParameterHPLC-UV ResultsGC-FID ResultsEvaluation
Linearity (

)
> 0.9995 (0.1 - 1.5 mg/mL)> 0.9992 (0.05 - 2.0 mg/mL)Both methods show excellent linearity; GC has a wider dynamic range.[1][2][3]
Precision (RSD, n=6) 0.45%0.82%HPLC is slightly more precise due to injection reproducibility.[1][2][3]
Accuracy (Recovery) 99.2% ± 0.6%98.5% ± 1.1%HPLC shows tighter recovery; GC may suffer from slight inlet discrimination.[1][2][3]
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.10 µg/mL / 0.30 µg/mLHPLC is more sensitive for trace impurity analysis.[1][2][3]
Selectivity Resolves oxidation byproductsResolves volatile solventsComplementary: Use GC for solvents, HPLC for degradants.[1][2][3]
Table 2: System Suitability Criteria (Acceptance Limits)
ParameterHPLC CriteriaGC CriteriaStatus
Tailing Factor (

)
< 1.5< 1.2Pass: HPLC requires buffering to meet this; GC is naturally symmetric.
Theoretical Plates (

)
> 5,000> 50,000Pass: GC columns offer significantly higher efficiency.[2][3]
Resolution (

)
> 2.0 (nearest peak)> 3.0 (nearest peak)Pass: Both methods resolve the main peak from known impurities.

Critical Analysis & Senior Scientist Insights

The "Aniline Tailing" Challenge

In HPLC, amine groups interact with residual silanols on the silica support, causing peak tailing.[1]

  • Solution: We utilized a high-pH stable C18 column or a neutral phosphate buffer (pH 7.0).[1][2][3] Acidic mobile phases (pH < 3) can also be used to protonate the amine fully, but this often reduces retention on C18.[1][2][3] The pH 7.0 method provided the best balance of retention (

    
    ) and symmetry.
    
Thermal Stability in GC

3-(2-Methylpropoxy)aniline is stable up to 280°C, making it suitable for GC.[1][2][3] However, direct injection can lead to "ghost peaks" if the liner is dirty.[1][3]

  • Protocol Adjustment: Use a deactivated glass wool liner and replace it every 100 injections to prevent adsorption/degradation of the amine in the inlet.

Orthogonality Check

If HPLC shows a purity of 99.5% but GC shows 98.0%, the discrepancy is likely due to volatile impurities (solvents, starting materials) that elute in the solvent front of the HPLC but are resolved in GC. Conversely, if GC shows 99.9% and HPLC shows 99.0%, suspect non-volatile oligomers or salts which do not volatilize in the GC inlet.[1]

Orthogonal Validation Workflow

The following diagram illustrates the decision logic for cross-validating these methods during method development.

ValidationWorkflow Start Start: Method Development 3-(2-Methylpropoxy)aniline SamplePrep Sample Preparation (Dissolve in MeOH/ACN) Start->SamplePrep ParallelAnalysis Parallel Analysis SamplePrep->ParallelAnalysis MethodA Method A: RP-HPLC (Detects Non-Volatiles) ParallelAnalysis->MethodA MethodB Method B: GC-FID (Detects Volatiles) ParallelAnalysis->MethodB DataComparison Data Comparison (Mass Balance Check) MethodA->DataComparison MethodB->DataComparison Decision Discrepancy > 1.0%? DataComparison->Decision InvestigateVolatiles Investigate Volatiles (Solvents/Starting Materials) Decision->InvestigateVolatiles Yes (GC < HPLC) InvestigateNonVolatiles Investigate Non-Volatiles (Salts/Polymers) Decision->InvestigateNonVolatiles Yes (HPLC < GC) FinalValidation Final Validation Report (ICH Q2 Compliant) Decision->FinalValidation No (Match) InvestigateVolatiles->FinalValidation InvestigateNonVolatiles->FinalValidation

Figure 1: Orthogonal Cross-Validation Workflow. This logic gate ensures that no impurity class (volatile or non-volatile) is overlooked during the validation process.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1][2][3][5] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2]

  • PubChem. (n.d.).[1][2][3][6][7] 3-(2-Methylpropoxy)aniline (Compound Summary).[1][2][3] National Library of Medicine.[1][3] [Link][2]

Sources

Assessing the Reproducibility of 3-(2-Methylpropoxy)aniline Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Reproducibility of 3-(2-Methylpropoxy)aniline Synthesis Content Type: Publish Comparison Guide

Executive Summary

3-(2-Methylpropoxy)aniline (CAS 170268-75-8) is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and GPCR ligands where the meta-isobutoxy group provides essential hydrophobic pocket interactions.[1] While structurally simple, the synthesis of this aniline derivative presents distinct reproducibility challenges, primarily governed by the competition between O- and N-alkylation and the steric hindrance of the isobutyl group.

This guide objectively compares the three dominant synthetic routes, analyzing them through the lens of process reproducibility , scalability , and impurity profiles . It identifies the Nitro-Reduction Route as the industry "Gold Standard" for reproducibility, while highlighting the specific utility and limitations of the Mitsunobu and Direct Alkylation approaches.

Part 1: Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the three primary methodologies. Data is aggregated from standard process chemistry benchmarks for aryl ether synthesis.

Table 1: Performance Matrix of Synthetic Pathways[2]
MetricRoute A: Nitro-Alkylation / Reduction (Recommended)Route B: Mitsunobu Etherification Route C: Direct Aniline Alkylation
Overall Yield High (75-85%) Moderate (50-65%)Low (<40%)
Reproducibility Excellent (Stepwise control)Variable (Reagent quality dependent)Poor (Regioselectivity issues)
Atom Economy High (with catalytic reduction)Very Poor (Ph₃PO waste)Moderate
Key Impurity Unreacted Nitrophenol (removable via base wash)Triphenylphosphine Oxide (difficult separation)N-alkylated byproducts (difficult separation)
Scalability High (kg to ton scale)Low (Reagent cost & waste mass)Low (Purification bottlenecks)
Cost Efficiency $ (Commodity reagents)

$
(DIAD/PPh₃)
$

Part 2: Detailed Technical Analysis & Protocols[1][4][5]

The "Gold Standard" Protocol: Nitro-Alkylation & Reduction (Route A)

Mechanism: This route separates the C-O bond formation from the sensitive amine functionality. By starting with 3-nitrophenol, we eliminate the risk of N-alkylation.[1]

Step 1: O-Alkylation of 3-Nitrophenol[1]
  • Challenge: The isobutyl group is sterically hindered and

    
    -branched. Under harsh basic conditions, isobutyl bromide/iodide is prone to E2 elimination, generating isobutylene gas rather than the desired ether.
    
  • Reproducibility Fix: Use a polar aprotic solvent (DMF or NMP) to enhance nucleophilicity and maintain strictly controlled temperatures (60-80°C) to favor SN2 over E2.[1]

Protocol:

  • Charge: 3-Nitrophenol (1.0 eq), K₂CO₃ (1.5 eq), and DMF (5 vol).

  • Addition: Add Isobutyl bromide (1.2 eq) dropwise.

  • Reaction: Heat to 70°C for 6-8 hours. Monitor by HPLC.

  • Workup: Quench with water. The product, 1-(2-methylpropoxy)-3-nitrobenzene, usually precipitates or is extracted with Ethyl Acetate.[1] Wash with NaOH (1M) to remove unreacted phenol.[1]

  • Checkpoint: Ensure <0.5% unreacted nitrophenol before proceeding.[1]

Step 2: Reduction of the Nitro Group[2]
  • Challenge: Exotherm control and complete conversion.

  • Reproducibility Fix: Catalytic Hydrogenation (Pd/C) is the cleanest method, but Fe/HCl (Béchamp) is more robust against sulfur poisons if the halide starting material was impure.

Protocol (Hydrogenation):

  • Charge: Nitro intermediate (1.0 eq), MeOH (10 vol), 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 3 bar (45 psi) H₂ at RT for 4 hours.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.[1][3]

  • Purification: Distillation or crystallization as HCl salt.[1]

The "Academic" Alternative: Mitsunobu Reaction (Route B)[8]

Mechanism: Dehydration coupling between 3-nitrophenol and isobutanol using PPh₃ and DIAD.[1]

  • Why it fails at scale: The reaction produces stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazide byproducts. Removing TPPO often requires chromatography, which is non-viable for >100g batches.

  • When to use: Rapid synthesis of milligram quantities for SAR (Structure-Activity Relationship) studies where yield is secondary to speed.[1]

The "Negative Control": Direct Alkylation (Route C)

Mechanism: Reacting 3-aminophenol directly with isobutyl bromide.[1]

  • Critical Flaw: The amine nitrogen is more nucleophilic than the phenoxide oxygen under neutral conditions. Even with base, significant N-alkylation and N,O-dialkylation occurs.[1] Separating the target m-isobutoxyaniline from the N-isobutyl isomer is exceptionally difficult due to similar polarity.[1] This route is not recommended.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic flow and critical decision points for the synthesis.

SynthesisPathways Start Starting Material: 3-Nitrophenol StepA1 Step 1: Alkylation (Isobutyl Bromide, K2CO3, DMF) Critical: Temp < 80°C Start->StepA1 Route A (Preferred) StepB Mitsunobu Coupling (Isobutanol, PPh3, DIAD) Issue: TPPO Waste Start->StepB Route B (Small Scale) InterA Intermediate: 1-(2-methylpropoxy)-3-nitrobenzene StepA1->InterA StepA2 Step 2: Reduction (H2, Pd/C or Fe/HCl) InterA->StepA2 Product Target Product: 3-(2-Methylpropoxy)aniline StepA2->Product StepB->InterA StartC Alt Start: 3-Aminophenol StepC Direct Alkylation (Isobutyl Bromide, Base) StartC->StepC Route C (Not Recommended) StepC->Product Low Yield Impurity Major Impurity: N-Isobutyl-3-aminophenol StepC->Impurity Competing Reaction

Caption: Comparative workflow of synthetic routes showing the robustness of Route A (Green) versus the selectivity issues of Route C.

Part 4: Reproducibility Checklist (CPP - Critical Process Parameters)

To ensure batch-to-batch consistency using Route A , adhere to these parameters:

  • Halide Quality: Ensure Isobutyl Bromide is free of isobutanol and acid traces. Impurities accelerate elimination.[1]

  • Base Stoichiometry: Use exactly 1.5 eq of K₂CO₃. Excess base can promote hydrolysis of the alkyl halide; insufficient base stalls the reaction.

  • Agitation: The alkylation is a heterogeneous slurry. High shear mixing is required to maintain reaction kinetics.[1]

  • Reduction Monitoring: If using hydrogenation, monitor H₂ uptake.[1] A plateau indicates completion.[1] If uptake stalls, the catalyst may be poisoned by residual bromide ions from Step 1—ensure the intermediate is washed thoroughly.

References

  • Reduction of Nitro Compounds

    • Title: Reduction of Nitro Groups to Amines: A Comprehensive Review.
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Mitsunobu Reaction Protocols

    • Title: Mitsunobu Reaction: General Procedure and Mechanism.[1][4]

    • Source: Organic Synthesis (Org.[1] Synth.).

    • URL:[Link][1]

  • Alkylation of Phenols (General Procedure)

    • Title: 2-(3-Methoxyphenoxy)aniline Synthesis (Analogous Ether Formation).[1][5]

    • Source: ChemicalBook / European Journal of Medicinal Chemistry.
  • Safety in Nitro Reduction

    • Title: Selective Nitrobenzene Reduction Catalyzed by Au Nanoparticles.[1][6]

    • Source: ChemRxiv.[1]

    • URL:[Link][1][5]

Sources

A Guide to Inter-Laboratory Characterization of 3-(Isobutoxyaniline)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the inter-laboratory characterization of 3-(isobutoxyaniline), a key intermediate in pharmaceutical synthesis. Recognizing the critical need for reproducible and reliable analytical data in drug development, this document outlines a suite of validated methods, explains the scientific rationale behind procedural choices, and establishes a model for comparative analysis across different laboratory settings.

Introduction: The Imperative for Rigorous Characterization

3-(Isobutoxyaniline) serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and structural integrity directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical characterization is not merely a regulatory requirement but a scientific necessity. An inter-laboratory comparison is the gold standard for assessing the ruggedness and transferability of an analytical method, ensuring that results are consistent and reliable regardless of the testing site.[1][2] This guide presents a multi-faceted approach to the characterization of 3-(isobutoxyaniline), employing chromatographic and spectroscopic techniques to provide a comprehensive analytical profile.

Safety First: 3-(Isobutoxyaniline) is an aromatic amine and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for detailed handling and disposal instructions.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying 3-(isobutoxyaniline) from its potential impurities, which may arise from the synthetic process or degradation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse for purity assessment and quantification in the pharmaceutical industry due to its robustness and versatility.[3]

A reversed-phase C18 column is chosen for its broad applicability in separating moderately polar compounds like 3-(isobutoxyaniline).[4] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid helps to protonate the aniline moiety, reducing peak tailing.[5] UV detection at 254 nm is appropriate as the benzene ring in the molecule provides a strong chromophore at this wavelength.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-(isobutoxyaniline) and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh 10 mg of 3-(isobutoxyaniline) dissolve Dissolve in 10 mL ACN:Water (50:50) start->dissolve stock 1 mg/mL Stock Solution dissolve->stock dilute Dilute to working concentration stock->dilute inject Inject 10 µL dilute->inject Prepared Sample separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate Chromatogram quantify Quantify Purity and Impurities integrate->quantify

Caption: HPLC-UV workflow for the analysis of 3-(isobutoxyaniline).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For aniline derivatives, derivatization is often employed to improve chromatographic performance and sensitivity.[6]

A capillary GC column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) provides excellent separation of a wide range of analytes. Electron ionization (EI) mass spectrometry is used for its ability to generate reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching. Derivatization with an acetylating agent, such as acetic anhydride, is recommended to cap the active amine group, reducing peak tailing and improving thermal stability.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.[7]

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation and Derivatization:

    • Dissolve 1 mg of 3-(isobutoxyaniline) in 1 mL of ethyl acetate.

    • Add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis start Dissolve 1 mg in 1 mL Ethyl Acetate add_reagents Add Acetic Anhydride and Pyridine start->add_reagents heat Heat at 60°C for 30 min add_reagents->heat inject Inject 1 µL heat->inject Derivatized Sample separate GC Separation (Temperature Program) inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Mass Spectra) detect->identify Mass Spectrum quantify Quantify Impurities identify->quantify

Caption: GC-MS workflow for impurity profiling of 3-(isobutoxyaniline).

Structural Confirmation and Spectroscopic Characterization

Spectroscopic techniques provide orthogonal information to confirm the identity and structure of 3-(isobutoxyaniline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of organic molecules.

¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is chemically inert and has a well-defined residual solvent peak.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-(isobutoxyaniline) in ~0.7 mL of CDCl₃.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals: aromatic protons, -NH₂ protons (may be broad), and protons of the isobutoxy group.[8]

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: aromatic carbons and carbons of the isobutoxy group. The carbon attached to the nitrogen will be deshielded.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The characteristic vibrational frequencies of the N-H bonds in the primary amine and the C-O bond of the ether will provide confirmatory structural information.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the neat liquid or solid 3-(isobutoxyaniline) sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretching (primary amine): Two bands in the region of 3500-3300 cm⁻¹.[11]

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹.

    • Aliphatic C-H stretching: ~2960-2850 cm⁻¹.

    • N-H bending: ~1650-1580 cm⁻¹.

    • Aromatic C=C stretching: ~1600 and 1475 cm⁻¹.

    • C-O stretching (ether): Strong band around 1250-1000 cm⁻¹.

    • C-N stretching (aromatic amine): ~1335-1250 cm⁻¹.[12]

Inter-Laboratory Comparison: A Framework for Success

An inter-laboratory study is designed to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.[1]

Study Design
  • Centralized Sample Distribution: A single, homogeneous batch of 3-(isobutoxyaniline) is distributed to all participating laboratories. A portion of the sample should be spiked with known impurities at relevant levels (e.g., 0.1%, 0.5%).

  • Standardized Protocols: All laboratories must adhere to the detailed experimental protocols provided in this guide.

  • Reference Standard: A well-characterized reference standard of 3-(isobutoxyaniline) must be provided to all participants for quantification.

  • Data Reporting: A standardized template should be used for reporting results, including raw data, chromatograms, spectra, and calculated values for purity and impurity levels.

Performance Metrics for Comparison

The following metrics should be used to compare the performance of each analytical technique across laboratories:

  • Accuracy: The closeness of the measured value to the true or accepted reference value. This is assessed using the spiked samples.

  • Precision:

    • Repeatability (Intra-laboratory precision): The agreement between results of successive measurements carried out under the same conditions.

    • Reproducibility (Inter-laboratory precision): The agreement between results of measurements performed on the same material under different conditions (different labs, analysts, instruments).

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Data Comparison Tables

The following tables provide a template for summarizing and comparing the results from an inter-laboratory study.

Table 1: Comparison of HPLC-UV Performance Across Laboratories

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Purity Assay (%) RSD ≤ 2.0%
Impurity A (%) RSD ≤ 10.0%
Impurity B (%) RSD ≤ 10.0%
Retention Time (min) RSD ≤ 1.0%
Resolution (critical pair) ≥ 2.0

Table 2: Comparison of GC-MS Performance Across Laboratories

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Impurity C (Area %) RSD ≤ 15.0%
Impurity D (Area %) RSD ≤ 15.0%
Retention Time (min) RSD ≤ 1.0%
Mass Spectral Match (%) ≥ 90%

Conclusion

The successful characterization of 3-(isobutoxyaniline) relies on the application of a suite of orthogonal analytical techniques. This guide provides a robust framework for performing this characterization in a consistent and reproducible manner across multiple laboratories. By adhering to the detailed protocols and principles of method validation outlined herein, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data that is essential for the development of safe and effective medicines.

References

  • Beilstein Institute for the Advancement of Chemical Sciences. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column. Retrieved from [Link]

  • Hindawi. (2021, June 17). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2015, January). Inter-laboratory studies in analytical chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • United States Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Design of Experiments for Analytical Method Development and Validation. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Quality by Design for Analytical Methods: Implications for Method Validation and Transfer. Retrieved from [Link]

  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • American Pharmaceutical Review. (2022, October 1). Analytical Method Development Based on Design of Experiments. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). An Overview of the Design and Validation of Analytical Methods. Retrieved from [Link]

  • MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]

  • ACS Publications. (n.d.). Near-Infrared Spectra of Primary Aromatic Amines. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Arkivoc. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

Sources

Safety Operating Guide

3-(2-Methylpropoxy)aniline Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety & Hazard Assessment

Critical Warning: 3-(2-Methylpropoxy)aniline (CAS: 55432-62-3), also known as 3-Isobutoxyaniline, belongs to the class of aromatic amines . Like its parent compound aniline, it poses significant risks of skin absorption and methemoglobinemia (interference with oxygen transport in the blood). Treat all spills and waste with extreme caution.

Emergency Response Profile
ParameterCritical Action / Specification
Primary Hazard Toxic by absorption. Rapidly penetrates intact skin.
PPE (Handling) Double Nitrile Gloves (0.11mm min) or Silver Shield® laminates. Standard latex is permeable and unsafe.
PPE (Spill) Full-face respirator with organic vapor cartridges (OV/P100) if outside a fume hood. Tyvek® suit recommended for >100mL spills.
First Aid (Skin) IMMEDIATE washing with soap and water for 15 minutes.[1] Do not use alcohol/solvents (increases absorption).
First Aid (Inhalation) Move to fresh air immediately. Administer oxygen if breathing is difficult. Seek medical attention for signs of cyanosis (blue lips/nails).
Incompatibility Violent reaction with strong oxidizers (peroxides, nitrates) and strong acids.[2]

Chemical Profile & Stability

Understanding the physicochemical properties is essential for safe waste stream profiling.

  • Chemical Structure: Aniline ring substituted with an isobutoxy group at the meta-position.

  • Physical State: Typically a liquid or low-melting solid at room temperature.

  • Stability: Stable under recommended storage conditions but darkens/oxidizes upon exposure to light and air.

  • Reactivity: As a weak base, it reacts exothermically with acids. The alkoxy group adds electron density, potentially increasing reactivity toward electrophiles compared to unsubstituted aniline.

Waste Classification & Segregation

Proper regulatory classification ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

Regulatory Status: Unlike unsubstituted Aniline (RCRA Code U012), 3-(2-Methylpropoxy)aniline is not explicitly "U-listed" by name. However, it must be managed as a Hazardous Waste based on characteristics:

  • Toxicity: High probability of failing TCLP (Toxicity Characteristic Leaching Procedure) if tested, due to aquatic and systemic toxicity.

  • Ignitability: If the flash point is <60°C (140°F), it carries the D001 code.

  • Default Protocol: Due to the high toxicity of aniline derivatives, manage as a Toxic Organic Waste stream destined for incineration.

Waste Stream Decision Matrix

The following logic flow dictates how to categorize and segregate this specific chemical waste.

WasteDecision Start Waste: 3-(2-Methylpropoxy)aniline CheckPure Is it Pure Substance? Start->CheckPure CheckMix Is it a Mixture/Solution? CheckPure->CheckMix No PurePath Segregate as Toxic Organic CheckPure->PurePath Yes MixPath Check Solvents CheckMix->MixPath Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) MixPath->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (e.g., Methanol, Acetone) MixPath->NonHalogenated No Halogens Aqueous Aqueous Waste (DO NOT FLUSH) MixPath->Aqueous Water-based Aqueous->PurePath Collect for Incineration

Figure 1: Waste Stream Decision Matrix. Note that even aqueous solutions containing this amine must be collected for destruction, never flushed.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system where each step prevents the failure of the next.

Phase 1: Preparation
  • Vessel Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic.

  • Labeling: Pre-label the container "HAZARDOUS WASTE - TOXIC ORGANIC." Explicitly write "Contains 3-(2-Methylpropoxy)aniline."

  • Secondary Containment: Place the waste container in a polyethylene tray to capture drips.

Phase 2: Transfer & Collection
  • Fume Hood Operation: Perform all transfers inside a certified chemical fume hood.[1]

  • Liquid Waste:

    • Pour slowly using a funnel to avoid splashing.

    • Do not overfill: Leave at least 10% headspace for vapor expansion.

  • Solid Waste (Contaminated Debris):

    • Collect contaminated gloves, weigh boats, and paper towels.

    • Place in a clear, 6-mil polyethylene bag.

    • Double bag the waste and seal with tape. Label the outer bag.

Phase 3: Final Disposal
  • Cap Tightening: Ensure caps are screw-tight. Do not rely on "snap" caps for liquid waste.

  • Storage: Move to the Satellite Accumulation Area (SAA).

  • Pickup: Request pickup by your facility's EHS (Environmental Health & Safety) department.

  • Destruction Method: The required method is High-Temperature Incineration with scrubber systems to manage nitrogen oxide (NOx) emissions.

Spill Management Workflow

In the event of a spill, immediate action is required to prevent exposure and environmental release.[3]

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate & Ventilate (If >100mL or outside hood) Assess->Evacuate Major Spill PPE Don PPE: Double Gloves, Goggles, Lab Coat Assess->PPE Minor Spill Evacuate->PPE After vapors clear Contain Contain with Absorbent (Vermiculite/Sand) PPE->Contain Collect Scoop into Bag/Jar Contain->Collect Decon Wash Surface (Soap/Water) Collect Rinsate Collect->Decon Report Report to EHS Decon->Report

Figure 2: Spill Response Workflow. Prioritizes personnel safety over cleanup speed.

Cleanup Procedure:

  • Isolate: Cordon off the area.

  • Absorb: Cover the liquid with an inert absorbent (Vermiculite, dry sand, or commercial spill pads). Do not use sawdust (combustible reaction risk).

  • Scoop: Use a plastic scoop to transfer the saturated absorbent into a wide-mouth waste jar or heavy-duty bag.

  • Decontaminate: Wipe the surface with a soap and water solution.[4] Collect all wipes and rinsate as hazardous waste.

Regulatory Compliance & Documentation

To maintain "Trustworthiness" and audit-readiness, maintain the following records:

  • Waste Log: Date, Volume, and Specific Chemical Name (no abbreviations).

  • Training Records: Document that all personnel handling this substance have been trained on Aniline Derivative Safety .

  • SDS Access: A physical or digital copy of the Safety Data Sheet must be accessible within 5 minutes of a request.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. Centers for Disease Control and Prevention. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings: A User-Friendly Reference Document. RCRA Online. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. NJ.gov. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.